Product packaging for 6-Tert-butyl-2-chloro-1,3-benzothiazole(Cat. No.:CAS No. 898748-35-1)

6-Tert-butyl-2-chloro-1,3-benzothiazole

Cat. No.: B1292568
CAS No.: 898748-35-1
M. Wt: 225.74 g/mol
InChI Key: YGEKCUAQGKBCAJ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-chloro-1,3-benzothiazole ( 898748-35-1) is a small molecule organic compound with the molecular formula C11H12ClNS and a molecular weight of 225.738 g/mol . This benzothiazole derivative is characterized by a chlorine atom and a tert-butyl group attached to its bicyclic aromatic structure, which contributes to specific physicochemical properties such as a calculated LogP of 4.25, indicating significant lipophilicity . As a functionalized benzothiazole, it serves as a valuable chemical intermediate and building block in organic synthesis, particularly in the development of more complex heterocyclic systems. Its primary research applications include its use in medicinal chemistry for the synthesis of novel compounds for biological screening, and in materials science, where similar structures are explored for their electronic properties. The presence of both a chloro and a tert-butyl group on the benzothiazole core makes it a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material using appropriate personal protective equipment in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNS B1292568 6-Tert-butyl-2-chloro-1,3-benzothiazole CAS No. 898748-35-1

Properties

IUPAC Name

6-tert-butyl-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEKCUAQGKBCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646598
Record name 6-tert-Butyl-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-35-1
Record name 6-tert-Butyl-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] This technical guide provides a comprehensive, proposed methodology for the synthesis and detailed characterization of a specific derivative, 6-Tert-butyl-2-chloro-1,3-benzothiazole. The document outlines a plausible multi-step synthetic pathway, provides detailed experimental protocols, and presents anticipated analytical data for the characterization of the title compound. This guide is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, offering a practical framework for the preparation and validation of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from commercially available 4-tert-butylaniline. The proposed pathway involves the formation of the benzothiazole ring system, followed by the conversion of a 2-amino substituent to the target 2-chloro group via a Sandmeyer-type reaction. This common strategy for benzothiazole synthesis involves the reaction of an appropriately substituted aminothiophenol or an equivalent precursor.[1][4][5]

The key steps are:

  • Thiocyanation of 4-tert-butylaniline: Introduction of a thiocyanate group to form 2-amino-5-tert-butylthiophenol in situ.

  • Oxidative Cyclization: Formation of the 2-amino-6-tert-butyl-1,3-benzothiazole intermediate.

  • Diazotization and Chlorination: Conversion of the 2-amino group to the final 2-chloro group.

Experimental Protocols

Synthesis of 2-Amino-6-tert-butyl-1,3-benzothiazole (Intermediate 1)

This procedure is adapted from general methods for the synthesis of 2-aminobenzothiazoles from anilines.

Materials:

  • 4-tert-butylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-tert-butylaniline (0.1 mol) and ammonium thiocyanate (0.22 mol) in 100 mL of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid dropwise with vigorous stirring over a period of 1 hour.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 500 mL of ice water. A precipitate will form.

  • Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.

  • Suspend the crude solid in 200 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases (pH ~8).

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-Amino-6-tert-butyl-1,3-benzothiazole as a crystalline solid.

Synthesis of this compound (Final Product)

This step employs a Sandmeyer-type reaction to replace the amino group with a chloro substituent.

Materials:

  • 2-Amino-6-tert-butyl-1,3-benzothiazole (Intermediate 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of copper(I) chloride (0.06 mol) in 50 mL of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

  • In a separate beaker, suspend 2-Amino-6-tert-butyl-1,3-benzothiazole (0.05 mol) in 100 mL of a 1:1 mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C.

  • Slowly add a solution of sodium nitrite (0.055 mol) in 20 mL of water dropwise to the benzothiazole suspension, keeping the temperature below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

  • Add the cold diazonium salt solution portion-wise to the vigorously stirred, cold solution of copper(I) chloride.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Characterization Data

The following tables summarize the anticipated characterization data for the final product, this compound. These values are predictive and based on data for structurally similar compounds.

Table 1: Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₂ClNS
Molecular Weight225.74 g/mol
AppearanceOff-white to pale yellow solid
Melting PointEstimated 75-80 °C
SolubilitySoluble in CH₂Cl₂, CHCl₃, Acetone; Insoluble in water
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90d, J ≈ 2.0 Hz1HH-7 (aromatic)
~ 7.75d, J ≈ 8.6 Hz1HH-4 (aromatic)
~ 7.45dd, J ≈ 8.6, 2.0 Hz1HH-5 (aromatic)
~ 1.35s9H-C(CH₃)₃
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 152.0C-2 (C-Cl)
~ 150.0C-6 (C-tert-butyl)
~ 149.5C-7a
~ 134.0C-3a
~ 125.0C-5
~ 122.0C-4
~ 119.0C-7
~ 35.0-C (CH₃)₃
~ 31.5-C(C H₃)₃
Table 4: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2870StrongAliphatic C-H stretch (tert-butyl)
~ 1600, 1480Medium-StrongC=C and C=N aromatic ring stretching
~ 820StrongC-H out-of-plane bending (substituted benzene)
~ 750MediumC-Cl stretch
Table 5: Predicted Mass Spectrometry Data (EI-MS)
m/zRelative Intensity (%)Assignment
225/227100 / 33[M]⁺ / [M+2]⁺ (³⁵Cl/³⁷Cl isotope pattern)
210/212~70 / 23[M - CH₃]⁺

Synthesis and Characterization Workflow

The following diagram provides a visual representation of the entire workflow, from starting materials to the final characterized product.

Synthesis_Characterization_Workflow cluster_char start 4-tert-butylaniline reagent1 NH4SCN, Br2 in Acetic Acid start->reagent1 intermediate Intermediate 1: 2-Amino-6-tert-butyl-1,3-benzothiazole reagent1->intermediate Step 1: Cyclization reagent2 1. NaNO2, HCl 2. CuCl intermediate->reagent2 product Final Product: This compound reagent2->product Step 2: Sandmeyer purification Column Chromatography product->purification characterization Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir FT-IR characterization->ir ms Mass Spec. characterization->ms mp Melting Point characterization->mp

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Tert-butyl-2-chloro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Tert-butyl-2-chloro-1,3-benzothiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a compilation of data from closely related analogs, namely 2-chlorobenzothiazole and other substituted benzothiazoles, to offer valuable estimations. Furthermore, this document details the standard experimental protocols for determining key physicochemical parameters such as melting point, boiling point, solubility, pKa, and logP, which are crucial for applications in research and drug development. The guide also covers the general synthesis, reactivity, and potential biological significance of this class of compounds.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and biological properties. The compound this compound is a derivative of interest, featuring a bulky tert-butyl group at the 6-position and a reactive chloro group at the 2-position. These structural features are expected to influence its lipophilicity, reactivity, and biological interactions. Understanding the physicochemical properties of this specific molecule is essential for its potential development as a therapeutic agent or a research tool.

Physicochemical Properties

Table 1: General and Computed Properties of 2-Chlorobenzothiazole and a Related Compound

Property2-Chlorobenzothiazole6-tert-Butyl-1,3-benzothiazol-2-amine
Molecular Formula C₇H₄ClNSC₁₁H₁₄N₂S
Molecular Weight 169.63 g/mol [1]206.31 g/mol [2]
Computed XLogP3 3.2[1]3.7[2]
Topological Polar Surface Area 41.1 Ų[1]67.2 Ų[2]

Table 2: Experimentally Determined Properties of 2-Chlorobenzothiazole

PropertyValue
Melting Point 21-23 °C (lit.)[3][4]
Boiling Point 141 °C / 30 mmHg (lit.)[3][4]
Density 1.303 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.637 (lit.)[3][4]
Water Solubility Insoluble[3][5]

Experimental Protocols for Physicochemical Property Determination

For a novel compound like this compound, the following standard experimental protocols would be employed to determine its key physicochemical properties.

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[6][7][8]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[7][9]

    • The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[7]

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[7]

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[6][7] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[6]

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

  • Procedure:

    • An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.[10][12][13]

    • The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

    • The resulting saturated solution is separated from the undissolved solid by filtration or centrifugation.[10][12]

    • The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][13]

For compounds with low water solubility, co-solvents are often used to facilitate pKa determination via potentiometric titration.

  • Procedure:

    • A solution of the compound is prepared in a suitable co-solvent system (e.g., methanol-water, dioxane-water).[14][15][16]

    • The solution is titrated with a standardized solution of a strong acid or base.[16][17]

    • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[16][17]

    • A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[16]

    • To obtain the aqueous pKa, measurements are typically performed at several co-solvent concentrations, and the results are extrapolated to 0% co-solvent.[14][16]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase HPLC.[18]

  • Procedure:

    • A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.

    • The retention time for each standard is measured under isocratic or gradient elution conditions.[19]

    • A calibration curve is constructed by plotting the logarithm of the retention factor (log k) against the known logP values of the standards.[20]

    • The this compound sample is then injected under the same chromatographic conditions, and its retention time is measured.

    • The logP of the sample is determined by interpolating its log k value onto the calibration curve.

Synthesis and Reactivity

2-Chlorobenzothiazoles are commonly synthesized from their corresponding 2-mercaptobenzothiazole precursors. A widely used method involves chlorination with sulfuryl chloride (SO₂Cl₂).[21][22][23] The addition of a small amount of water has been shown to improve the efficiency of this reaction.[23]

Synthesis Precursor 6-tert-Butyl-2-mercapto-1,3-benzothiazole Product This compound Precursor->Product Chlorination Reagent SO₂Cl₂ (Sulfuryl Chloride) Reagent->Product

General synthesis of this compound.

The chlorine atom at the 2-position of the benzothiazole ring is a good leaving group, making this position susceptible to nucleophilic substitution reactions.[24][25][26][27] This reactivity allows for the introduction of a wide variety of functional groups at this position, which is a key strategy in the synthesis of diverse benzothiazole derivatives for biological screening.

Reactivity Start This compound Product 6-Tert-butyl-2-substituted-1,3-benzothiazole Start->Product SNAr Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Cl⁻ Product->LeavingGroup Displaces

Nucleophilic substitution at the C2 position of the benzothiazole ring.

Potential Biological Significance

While specific biological data for this compound is not available, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Activity: Many benzothiazole derivatives have been reported to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and liver cancer.[28][29][30][31][32] The mechanism of action can vary, with some derivatives acting as carbonic anhydrase inhibitors, which can be effective against hypoxic tumors.[30]

  • Antimicrobial Activity: Substituted benzothiazoles have also demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[33][34][35] The presence of a halogen, such as chlorine, on the benzothiazole ring can contribute to this activity.

The 6-tert-butyl group in the target molecule is expected to increase its lipophilicity, which could enhance its ability to cross cell membranes and potentially improve its bioavailability and biological activity. The reactive 2-chloro position serves as a versatile handle for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, given the well-documented biological activities of related benzothiazole derivatives. Although specific experimental physicochemical data for this compound are currently lacking in the literature, this guide provides a framework for its characterization by presenting data from analogous compounds and detailing the standard experimental protocols for property determination. The synthetic accessibility and potential for derivatization at the 2-position make it an attractive target for further investigation in medicinal chemistry and drug discovery programs. Future studies should focus on the synthesis and thorough experimental characterization of this compound to validate the estimations provided herein and to fully explore its biological potential.

References

Spectroscopic Characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental methodologies for their acquisition.

Predicted Spectroscopic Data

The introduction of a tert-butyl group at the C-6 position and a chlorine atom at the C-2 position of the 1,3-benzothiazole core is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted and known spectral data for the parent compound, 2-chloro-1,3-benzothiazole, which serves as a foundational analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the arrangement of protons and carbon atoms.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the tert-butyl group. The aromatic region will be influenced by the substitution pattern, leading to specific splitting patterns.

¹³C NMR: The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule, including the carbons of the benzothiazole core and the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 2-chloro-1,3-benzothiazole

Compound Technique Chemical Shift (δ, ppm) Assignment
This compound (Predicted) ¹H NMR~ 7.8-8.0Aromatic H (doublet)
~ 7.4-7.6Aromatic H (doublet of doublets)
~ 7.2-7.4Aromatic H (doublet)
~ 1.3tert-butyl H (singlet, 9H)
¹³C NMR~ 150-155C=N
~ 145-150Aromatic C-S
~ 130-140Aromatic C-N
~ 120-130Aromatic CH
~ 115-125Aromatic CH
~ 110-120Aromatic CH
~ 35Quaternary C of tert-butyl
~ 31CH₃ of tert-butyl
2-chloro-1,3-benzothiazole (Experimental) [1][2]¹H NMR7.92 (d)Aromatic H
7.85 (d)Aromatic H
7.48 (t)Aromatic H
7.37 (t)Aromatic H
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-Cl bonds.

Table 2: Predicted FT-IR Data for this compound and Experimental Data for 2-chloro-1,3-benzothiazole

Compound Wavenumber (cm⁻¹) Vibrational Mode
This compound (Predicted) 3100-3000Aromatic C-H stretch
2960-2870Aliphatic C-H stretch (tert-butyl)
1600-1580C=N stretch
1550-1450Aromatic C=C stretch
850-750C-Cl stretch
2-chloro-1,3-benzothiazole (Experimental) [3][4]~3060Aromatic C-H stretch
~1590C=N stretch
~1470, 1430Aromatic C=C stretch
~760C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.[5]

Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for 2-chloro-1,3-benzothiazole

Compound Technique m/z Value Fragment
This compound (Predicted) ESI-MS225.04[M]⁺ (for ³⁵Cl)
227.04[M+2]⁺ (for ³⁷Cl)
210.02[M-CH₃]⁺
168.03[M-C₄H₉]⁺
2-chloro-1,3-benzothiazole (Experimental) [2][6]GC-MS169[M]⁺ (for ³⁵Cl)
171[M+2]⁺ (for ³⁷Cl)
134[M-Cl]⁺
108[C₆H₄S]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu model.

  • Sample Preparation:

    • Solid Samples: The compound can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Liquid/Low-Melting Solid Samples: A thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Sample Preparation:

    • GC-MS: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.

    • LC-MS (ESI): A dilute solution of the sample is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

  • Data Acquisition:

    • GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer is set to scan a specific mass range (e.g., m/z 50-500).

    • LC-MS (ESI): The sample is introduced into the ion source via the LC system. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

  • Data Processing: The acquired mass spectral data is processed to identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis start Synthesized Compound (e.g., this compound) purification Purification (e.g., Column Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting & Archiving structure_elucidation->data_reporting

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

References

An In-depth Technical Guide on the Crystal Structure of 6-Tert-butyl-2-chloro-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While crystallographic data for 6-tert-butyl-2-chloro-1,3-benzothiazole derivatives are not available in the reviewed literature, this guide provides a comprehensive overview of the crystal structures of closely related benzothiazole derivatives containing a tert-butyl moiety. The experimental protocols for the synthesis and crystallization of these analogues are detailed, offering a foundational methodology that can be adapted for the synthesis and structural analysis of the target compounds.

Crystallographic Data of Related Benzothiazole Derivatives

The following table summarizes the crystallographic data for two benzothiazole derivatives that incorporate a tert-butyl group, providing insight into the potential structural parameters of the target compounds.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z Reference
tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamateC₁₉H₂₇N₃O₃SMonoclinicP2₁/c15.652(3)17.151(3)16.141(3)90108.97(3)908[1]
Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylateC₁₅H₁₈N₂O₄STriclinicP-16.3026(13)10.791(2)11.909(2)80.58(3)86.61(3)81.57(3)2[2]

Experimental Protocols

The following sections detail the synthetic and crystallization methodologies for the benzothiazole derivatives presented above. These protocols can serve as a template for the development of experimental procedures for this compound derivatives.

2.1. Synthesis of tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate [1]

A solution of the precursor amine in ethanol and 2 N aqueous NaOH is refluxed for 5 hours. After cooling to 0°C, the solution is acidified. The resulting solid is collected, dissolved in DMF, and filtered to yield the final product.

2.2. Synthesis of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate [2]

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the 2-amino group of a substituted 2-aminobenzothiazole with a tert-butoxycarbonyl (Boc) group.

2.3. General Crystallization Procedure

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the derivatives listed, solvents such as ethanol or DMF have been used for recrystallization[1][2]. The process involves dissolving the purified compound in a minimum amount of the hot solvent and allowing the solution to cool slowly to room temperature, followed by further cooling at low temperatures to facilitate crystal growth.

Proposed Synthetic and Analytical Workflow

Based on established synthetic routes for benzothiazole derivatives[3][4][5][6], a logical workflow for the synthesis and analysis of this compound is proposed. This workflow can be visualized as a logical diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis A 4-tert-butyl-2-aminothiophenol C Cyclization Reaction A->C B Chlorinating Agent (e.g., SOCl2) B->C D This compound C->D E Crude Product D->E F Column Chromatography E->F G Recrystallization F->G H Purified Compound G->H I Single Crystal Growth H->I J X-ray Diffraction I->J K Crystal Structure Determination J->K

Proposed workflow for synthesis and analysis.

This guide provides a foundational understanding of the structural and synthetic aspects of benzothiazole derivatives related to this compound. The provided data and protocols are intended to facilitate further research and development in this area.

References

The Formation of 6-Tert-butyl-2-chloro-1,3-benzothiazole: An In-Depth Mechanistic Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed exploration of the reaction mechanism for the synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

The synthesis of this compound is a multi-step process, commencing with the formation of a 2-aminobenzothiazole core, followed by a diazotization and subsequent Sandmeyer reaction to introduce the chloro substituent. This guide will dissect each stage of the reaction, presenting the underlying mechanisms, relevant experimental data, and procedural outlines.

Overall Synthesis Pathway

The formation of this compound is typically achieved in two primary stages, starting from 4-tert-butylaniline. The first stage involves the oxidative cyclization of an in-situ generated thiourea derivative to form 6-tert-butyl-2-aminobenzothiazole. The second stage is the conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction.

G cluster_0 Stage 1: Formation of 2-Aminobenzothiazole Core cluster_1 Stage 2: Sandmeyer Reaction A 4-tert-butylaniline D 6-tert-butyl-2-aminobenzothiazole A->D + B Potassium Thiocyanate (KSCN) B->D + C Bromine (Br2) in Acetic Acid C->D G This compound D->G + E, F E Sodium Nitrite (NaNO2) in HCl F Copper(I) Chloride (CuCl) G cluster_0 Mechanism of 2-Aminobenzothiazole Formation start 4-tert-butylaniline + KSCN + Br2 intermediate1 Electrophilic attack by (SCN)2 on aniline ring start->intermediate1 intermediate2 Formation of 2-thiocyanato-4-tert-butylaniline intermediate1->intermediate2 intermediate3 Intramolecular nucleophilic attack by amino group intermediate2->intermediate3 intermediate4 Cyclized intermediate intermediate3->intermediate4 final_product 6-tert-butyl-2-aminobenzothiazole intermediate4->final_product Tautomerization G cluster_1 Sandmeyer Reaction Mechanism start 6-tert-butyl-2-aminobenzothiazole + NaNO2/HCl diazonium Formation of Diazonium Salt start->diazonium set Single Electron Transfer from Cu(I)Cl diazonium->set radical Aryl Radical Formation (Loss of N2) set->radical cl_transfer Chlorine Atom Transfer from Cu(II)Cl2 radical->cl_transfer final_product This compound cl_transfer->final_product

In Vitro Antimicrobial Activity of Novel Benzothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Benzothiazole, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the in vitro antimicrobial properties of novel benzothiazole derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of newly synthesized benzothiazole compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables consolidate data from various studies, showcasing the activity of different benzothiazole derivatives against a panel of pathogenic bacteria and fungi.

Table 1: In Vitro Antibacterial Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)
Compound/SeriesStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Klebsiella pneumoniae (Gram-negative)Reference Drug (MIC µg/mL)
Benzothiazole-Triazole Hybrids (4b, 4c, 4d, 4f)3.90 - 15.63---Streptomycin
Amino-benzothiazole Schiff bases (46a, 46b)-15.6215.62-Ciprofloxacin
Benzothiazole-Pyrimidine Derivatives (7b, 7e, 7f, 7g, 7h, 7j)Excellent ActivityExcellent ActivityExcellent ActivityExcellent ActivityCiprofloxacin
Dialkyne Substituted 2-Aminobenzothiazole (3e)3.123.123.123.12Ciprofloxacin (6.25)[1][2]
Sulfonamide Analogues of Benzothiazole (66c)6.26.23.1-Chloramphenicol, Sulphamethoxazole
Pyrimidine Benzothiazole Derivatives (35d, 35e, 35g)Potent (ZOI = 17-19 mm)Equipotent (ZOI = 18 mm)--Ciprofloxacin (ZOI = 14-16 mm)[3]

Note: A lower MIC value indicates greater antimicrobial potency. "Excellent Activity" and "Potent" are as described in the source literature where specific MIC values were not provided in the abstract.[3][4] ZOI stands for Zone of Inhibition.

Table 2: In Vitro Antifungal Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)
Compound/SeriesCandida albicansAspergillus nigerAspergillus flavusAspergillus fumigatusReference Drug (MIC µg/mL)
Benzothiazole-Triazole Hybrids (4b, 4c, 4d, 4f)3.90 - 15.633.90 - 15.63--Fluconazole[5]
Benzothiazole Derivatives (A1, A2, A4, A6, A9)Significant ActivitySignificant Activity--Amphotericin-B[6][7]
Benzothiazole-Pyrimidine Derivatives (7b, 7e, 7f, 7g, 7h, 7j)Excellent ActivityExcellent ActivityExcellent ActivityExcellent ActivityNot Specified[4]
Dialkyne Substituted 2-Aminobenzothiazole (3n)1.56 - 12.51.56 - 12.5--Not Specified[1]

Note: "Significant Activity" and "Excellent Activity" are as described in the source literature where specific MIC values were not provided in the abstract.[4][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antimicrobial activity of benzothiazole compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours.

    • A few colonies are transferred to a sterile saline solution.

    • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The novel benzothiazole compounds are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[4]

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared microbial suspension.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disk Diffusion Method for Zone of Inhibition (ZOI) Determination

This method is used to assess the susceptibility of microorganisms to antimicrobial agents.

  • Preparation of Agar Plates:

    • A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly swabbed onto the surface of an appropriate agar plate.

  • Application of Compounds:

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzothiazole compound solution.

    • The discs are allowed to dry and then placed on the surface of the inoculated agar plates.

  • Incubation:

    • The plates are incubated under the same conditions as for the MIC assay.

  • Measurement of Zone of Inhibition:

    • The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for antimicrobial screening and a proposed mechanism of action for certain benzothiazole derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Novel Benzothiazole Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Agar Disk Diffusion) synthesis->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination cytotoxicity Cytotoxicity Assays mic_determination->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Benzothiazole Benzothiazole Compound DHF Dihydropteroate DHPS->DHF Product Folic_Acid Folic Acid Synthesis DHF->Folic_Acid ... DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis ... Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Essential for Replication Benzothiazole->DHPS Inhibition

References

Investigating the Structure-Activity Relationship of 6-Tert-butyl-2-chloro-1,3-benzothiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzothiazole derivatives have garnered significant attention in oncology research due to their demonstrated cytotoxicity against various cancer cell lines.[3][4] The substitution pattern on the benzothiazole ring system plays a crucial role in modulating this biological activity.[5] Specifically, substitutions at the 2 and 6-positions have been shown to be critical for potency and selectivity.[5] The introduction of a bulky, lipophilic tert-butyl group at the 6-position and a reactive chloro group at the 2-position presents an intriguing chemical space for the development of novel anticancer agents. The tert-butyl group can enhance membrane permeability and hydrophobic interactions with target proteins, while the 2-chloro group serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of the molecule's electronic and steric properties. This guide aims to provide a comprehensive overview of the current landscape of related compounds and a roadmap for the systematic SAR investigation of 6-tert-butyl-2-chloro-1,3-benzothiazole analogs.

General Synthetic Strategies

The synthesis of 2,6-disubstituted benzothiazoles typically begins with the appropriately substituted aniline. For the target analogs, 4-tert-butylaniline would be the logical starting material. A common route involves the reaction with a thiocyanate salt to form a thiourea derivative, followed by cyclization. The 2-amino-6-tert-butylbenzothiazole intermediate is a key building block. Subsequent modifications at the 2-position are then carried out.

A general synthetic pathway is outlined below:

Synthetic_Scheme A 4-tert-butylaniline C N-(4-tert-butylphenyl)thiourea A->C B Potassium Thiocyanate B->C E 2-Amino-6-tert-butylbenzothiazole C->E D Bromine in Chloroform D->E G This compound E->G F Sandmeyer Reaction (NaNO2, HCl, CuCl) F->G I Target Analogs G->I H Nucleophilic Substitution (Various Nucleophiles) H->I Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_screening In Vitro Screening cluster_followup Lead Compound Follow-up Synthesis Synthesis of Analog Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays Data_Analysis->Apoptosis_Assay Signaling_Pathway Signaling Pathway Analysis Apoptosis_Assay->Signaling_Pathway Hypothetical_Signaling_Pathway Analog This compound Analog Kinase Protein Tyrosine Kinase Analog->Kinase Inhibition Caspase Caspase Activation Analog->Caspase Induction Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation Pathway->Proliferation Promotes Survival Cell Survival Pathway->Survival Promotes Apoptosis Apoptosis Caspase->Apoptosis Execution

References

Whitepaper: An In-Depth Technical Guide to the Exploratory Synthesis of Novel 6-tert-Butyl Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a tert-butyl group at the 6-position offers a strategic approach to modulate lipophilicity, enhance metabolic stability, and improve binding interactions with biological targets. This technical guide provides a comprehensive overview of the primary synthetic strategies for creating novel 6-tert-butyl benzothiazole scaffolds. We present detailed experimental protocols for two key synthetic routes: the direct oxidative cyclization of 4-tert-butylaniline and the classical condensation pathway involving a 2-amino-5-tert-butylthiophenol intermediate. This document includes structured data tables for reaction parameters, examples of the biological potential of related scaffolds, and detailed workflow diagrams generated using Graphviz to visually articulate the synthetic pathways and relevant biological signaling cascades.

Introduction

Benzothiazole and its derivatives are a cornerstone in heterocyclic chemistry and drug discovery, recognized for their diverse pharmacological profiles.[1][2] These compounds are found in a variety of bioactive molecules and approved drugs.[3] The versatility of the benzothiazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and biological properties.[1] Specifically, substitutions at the C6 position of the benzene ring can significantly influence the molecule's overall activity.[1]

The tert-butyl group is a bulky, lipophilic moiety frequently employed in drug design to enhance membrane permeability, block metabolic sites, and provide specific steric interactions within protein binding pockets. Its incorporation at the 6-position of the benzothiazole scaffold is a promising, yet underexplored, strategy for developing novel therapeutic agents. This guide details the primary synthetic methodologies to access this core scaffold, providing a foundational framework for researchers in medicinal chemistry and drug development.

Core Synthetic Strategies

The synthesis of the 6-tert-butyl benzothiazole core can be approached via two principal pathways. The first is a direct and efficient one-pot oxidative cyclization of the readily available 4-tert-butylaniline. The second is a more traditional, multi-step approach involving the synthesis of a 2-aminothiophenol intermediate followed by condensation.

Strategy A: Oxidative Cyclization of 4-tert-butylaniline

This is often the most direct method for preparing 2-amino-6-substituted benzothiazoles. The reaction, commonly known as the Hugerschoff reaction, involves treating a p-substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in a solvent like glacial acetic acid.[4][5] The 4-tert-butylaniline is first converted in situ to an arylthiourea, which then undergoes bromine-mediated oxidative cyclization to form the 2-amino-6-tert-butylbenzothiazole ring system.[4][6]

Strategy B: Condensation via 2-Amino-5-tert-butylthiophenol

This classical approach relies on the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[7] This method offers great versatility for installing various substituents at the C2 position. For the target scaffold, the key intermediate is 2-amino-5-tert-butylthiophenol. The synthesis of this intermediate can be challenging but typically involves the ortho-nitration of 4-tert-butylthiophenol[8][9], followed by reduction of the nitro group to an amine. Once the 2-aminothiophenol intermediate is obtained, it can be condensed with aldehydes, carboxylic acids, acyl chlorides, or nitriles to yield a wide array of 2-substituted 6-tert-butylbenzothiazoles.[7]

G cluster_0 Overall Synthetic Workflow Start Starting Material: 4-tert-butylaniline StrategyA Strategy A: Direct Oxidative Cyclization Start->StrategyA StrategyB Strategy B: Condensation Pathway Start->StrategyB multi-step precursor synthesis CoreScaffold Core Scaffold: 2-Amino-6-tert-butylbenzothiazole StrategyA->CoreScaffold StrategyB->CoreScaffold Derivatization Further Derivatization at C2 (e.g., Schiff Base Formation, Amide Coupling) CoreScaffold->Derivatization Final Novel 6-tert-butyl Benzothiazole Library Derivatization->Final

Caption: High-level workflow for synthesizing 6-tert-butyl benzothiazole scaffolds.

Experimental Protocols

The following protocols are detailed methodologies for key experiments. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Amino-6-tert-butylbenzothiazole (via Strategy A)

This protocol is adapted from established procedures for synthesizing analogous 6-substituted-2-aminobenzothiazoles.[5][10][11]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (0.1 mol) and ammonium thiocyanate (0.22 mol) in glacial acetic acid (150 mL).

  • Cooling : Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Bromine Addition : While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol) dissolved in glacial acetic acid (50 mL) dropwise over 60-90 minutes with vigorous stirring. A thick precipitate may form.[12]

  • Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up : Pour the reaction mixture into a large beaker containing 1 L of crushed ice and water. A solid precipitate will form.

  • Neutralization & Isolation : Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until it is alkaline (pH ~8). Collect the resulting solid precipitate by vacuum filtration.

  • Purification : Wash the crude solid thoroughly with water to remove any inorganic salts. Recrystallize the product from an ethanol/water mixture to yield pure 2-amino-6-tert-butylbenzothiazole.

  • Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

G Aniline 4-tert-butylaniline + NH4SCN Thiourea Intermediate: 1-(4-(tert-butyl)phenyl)thiourea Aniline->Thiourea in situ formation (Glacial Acetic Acid) Benzothiazole Final Product: 2-Amino-6-tert-butylbenzothiazole Thiourea->Benzothiazole Oxidative Cyclization (Br2, 0-10°C)

Caption: Reaction pathway for the oxidative cyclization of 4-tert-butylaniline.
Protocol 2: Synthesis of a 2-(Benzylideneamino)-6-tert-butylbenzothiazole (Schiff Base Formation)

This protocol describes the derivatization of the 2-amino group.[11]

  • Reaction Setup : Dissolve 2-amino-6-tert-butylbenzothiazole (0.01 mol) and a substituted benzaldehyde (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Catalysis : Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, pour the mixture into ice water to induce precipitation.

  • Purification : Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure Schiff base.

  • Characterization : Confirm the structure via spectroscopic methods (¹H NMR, IR, MS).

Data Presentation

Quantitative data is crucial for assessing the efficiency of synthetic routes and the potential of the synthesized compounds.

Table 1: Summary of Reaction Parameters for Synthesis of 6-Substituted-2-aminobenzothiazoles

This table summarizes typical conditions and outcomes for the synthesis of various 6-substituted analogs via the oxidative cyclization route. These values serve as a benchmark for the exploratory synthesis of the 6-tert-butyl analog.

6-SubstituentStarting AnilineReagentsSolventYield (%)Reference
-H AnilineKSCN, Br₂CHCl₃Good[4]
-OCH₃ p-AnisidineNH₄SCN, Br₂Glacial Acetic Acid~75%[11]
-Cl p-ChloroanilineKSCN, Br₂Glacial Acetic AcidHigh[13]
-tert-Butyl 4-tert-butylanilineNH₄SCN, Br₂Glacial Acetic AcidExpected: 60-80%Predicted

*Yield is an educated prediction based on analogous reactions.

Table 2: Representative Anticancer Activity of Novel Benzothiazole Derivatives

As specific biological data for 6-tert-butyl benzothiazole derivatives is not widely published, this table presents data from recently synthesized analogs to highlight the scaffold's potential. The compound B7 is 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine.[14]

CompoundTarget Cell LineAssayIC₅₀ (µM)Reference
B7 A431 (Skin Carcinoma)MTT2.05[14]
B7 A549 (Lung Cancer)MTT3.51[14]
B7 H1299 (Lung Cancer)MTT3.92[14]

Visualization of a Relevant Signaling Pathway

Many benzothiazole-based anticancer agents function by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK pathway. The diagram below illustrates a simplified version of this cascade, which is a common target in cancer drug development.

G cluster_pathway MAPK/ERK Signaling Pathway (Simplified) GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec binds RAS RAS Rec->RAS activates RAF RAF (e.g., BRAF) RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Response Cell Proliferation, Survival, Differentiation TF->Response leads to Inhibitor Benzothiazole Inhibitor Inhibitor->RAF inhibits

Caption: Simplified MAPK/ERK signaling pathway, a target for benzothiazole inhibitors.

Conclusion

The 6-tert-butyl benzothiazole scaffold represents a valuable and accessible platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the direct oxidative cyclization of 4-tert-butylaniline, offer efficient and scalable methods for accessing the core 2-amino-6-tert-butylbenzothiazole structure. Subsequent derivatization at the C2 position provides a straightforward path to generating diverse chemical libraries. Given the well-documented biological significance of the benzothiazole nucleus, the exploration of these novel scaffolds holds considerable promise for identifying new lead compounds in oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource to accelerate such exploratory efforts.

References

Methodological & Application

"optimized synthesis protocol for 6-Tert-butyl-2-chloro-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

6-Tert-butyl-2-chloro-1,3-benzothiazole is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The presence of the tert-butyl group at the 6-position enhances lipophilicity, which can be advantageous in drug design, while the reactive chloro group at the 2-position allows for further molecular elaboration. This document outlines an optimized, two-step synthetic protocol for the preparation of this compound, commencing from commercially available 4-tert-butylaniline. The protocol is designed to be robust and scalable for research and development applications.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Hugershoff Reaction: Formation of the intermediate, 6-tert-butyl-1,3-benzothiazol-2-amine, through the reaction of 4-tert-butylaniline with potassium thiocyanate and bromine.

  • Sandmeyer Reaction: Conversion of the 2-amino group of the intermediate to a chloro group via diazotization followed by treatment with copper(I) chloride.

Data Summary

The following table summarizes the key quantitative data for the optimized two-step synthesis of this compound.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Hugershoff Reaction4-tert-butylaniline, Potassium thiocyanateBromineAcetic Acid0-25475-85
2Sandmeyer Reaction6-tert-butyl-1,3-benzothiazol-2-amineSodium nitrite, Copper(I) chlorideAq. HCl0-5265-75

Experimental Protocols

Step 1: Synthesis of 6-tert-butyl-1,3-benzothiazol-2-amine (Hugershoff Reaction)

Materials:

  • 4-tert-butylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Decolorize the resulting mixture by the dropwise addition of a saturated sodium bisulfite solution.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to afford pure 6-tert-butyl-1,3-benzothiazol-2-amine as a crystalline solid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

Materials:

  • 6-tert-butyl-1,3-benzothiazol-2-amine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a beaker, suspend 6-tert-butyl-1,3-benzothiazol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Nitrogen gas evolution should be observed.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hugershoff Reaction cluster_step2 Step 2: Sandmeyer Reaction A 4-tert-butylaniline C 6-tert-butyl-1,3-benzothiazol-2-amine A->C Reaction B KSCN, Br2 Acetic Acid B->C D 6-tert-butyl-1,3-benzothiazol-2-amine F This compound D->F Reaction E 1. NaNO2, HCl 2. CuCl E->F Logical_Relationship Start Starting Material (4-tert-butylaniline) Intermediate Intermediate (6-tert-butyl-1,3-benzothiazol-2-amine) Start->Intermediate Hugershoff Reaction Final Final Product (this compound) Intermediate->Final Sandmeyer Reaction

Application Notes & Protocols for the Quantification of 6-Tert-butyl-2-chloro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Tert-butyl-2-chloro-1,3-benzothiazole in various matrices. The protocols are designed for optimal accuracy, precision, and sensitivity, leveraging modern analytical techniques.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate quantification of this analyte is crucial for pharmacokinetic studies, impurity profiling in drug substances, and environmental monitoring. This document outlines two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties (Estimated)

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNSN/A
Molecular Weight225.74 g/mol N/A
Boiling Point> 250 °C (estimated)N/A
LogP~4.5 (estimated)N/A
AppearanceWhite to off-white solid (predicted)N/A

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. This method offers high resolution and sensitivity.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Suitable for a wider range of polarities and thermally labile compounds, providing excellent sensitivity and selectivity.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are estimations based on methods for structurally similar benzothiazole derivatives and should be validated for the specific application.

ParameterGC-MSHPLC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Linearity (r²) > 0.995> 0.998
Linear Range 1 - 1000 ng/mL0.5 - 1000 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%

Experimental Workflow

The general workflow for the quantification of this compound is depicted below.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Biological or Environmental Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Chromatography GC-MS or HPLC-MS Concentration->Chromatography Integration Peak Integration Chromatography->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Quantification by GC-MS

This protocol is suitable for the analysis of this compound in organic solvents or after extraction from a non-aqueous matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine), add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Proposed Quantifier Ion: m/z 210 (M-CH₃)⁺.

    • Proposed Qualifier Ions: m/z 225 (M)⁺, m/z 154.

3. Data Analysis

  • Integrate the peak area of the quantifier ion (m/z 210).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification by HPLC-MS

This protocol is recommended for higher sensitivity and for matrices that may contain non-volatile interferences.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute the analyte with 5 mL of methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase for HPLC-MS analysis.

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Proposed Precursor Ion: m/z 226 [M+H]⁺.

    • Proposed Product Ions: To be determined by infusion of a standard. A likely fragmentation would be the loss of the tert-butyl group (m/z 170) or the chloro group (m/z 191).

3. Data Analysis

  • Integrate the peak area of the selected MRM transition.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Calculate the concentration of this compound in the samples.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing a quantitative analytical method for a novel compound like this compound.

Method_Development_Logic cluster_properties Physicochemical Properties cluster_technique Technique Selection cluster_method_dev Method Development cluster_validation Method Validation Analyte This compound Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity (LogP) Analyte->Polarity MW Molecular Weight Analyte->MW GC_MS GC-MS Volatility->GC_MS HPLC_MS HPLC-MS Polarity->HPLC_MS MS_Detection MS Detection (SIM/MRM) MW->MS_Detection SamplePrep Sample Preparation (LLE/SPE) GC_MS->SamplePrep ChromatographyDev Chromatographic Separation GC_MS->ChromatographyDev HPLC_MS->SamplePrep HPLC_MS->ChromatographyDev Validation Validation Parameters (LOD, LOQ, Accuracy, Precision) SamplePrep->Validation ChromatographyDev->Validation MS_Detection->Validation

Caption: Logical workflow for analytical method development for a novel compound.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Tert-butyl-2-chloro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potent antimicrobial properties.[1][2][3] The benzothiazole scaffold is a versatile platform for the design and synthesis of novel therapeutic agents.[1] Modifications at various positions of the benzothiazole ring can significantly influence the antimicrobial efficacy of the resulting compounds.[4] This document outlines the application notes and experimental protocols for the development and evaluation of antimicrobial agents derived from the starting material, 6-Tert-butyl-2-chloro-1,3-benzothiazole. These derivatives hold potential for combating a variety of pathogenic microorganisms. The development process typically involves the synthesis of new analogs, their characterization, and subsequent evaluation of their antimicrobial activity and potential mechanisms of action.

Potential Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives have been reported to exhibit their antimicrobial effects through various mechanisms of action.[5][6] These can include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with DNA replication.[6] Some of the key enzymatic targets identified for benzothiazole-based antimicrobials include:

  • DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes interferes with DNA replication and repair, leading to bacterial cell death.[5][6]

  • Tyrosine Kinases: These enzymes are crucial for various cellular signaling pathways in bacteria.[5]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the folic acid synthesis pathway, which is essential for bacterial growth.[5]

  • Uridine Diphosphate-N-acetylglucosamine enolpyruvyl transferase (MurA): This enzyme is involved in the initial steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4]

  • Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, a necessary process for DNA and RNA synthesis.[6]

A proposed signaling pathway for the antimicrobial action of a hypothetical derivative of this compound targeting bacterial DNA gyrase is depicted below.

antimicrobial_pathway cluster_bacterium Bacterial Cell Benzothiazole_Derivative 6-Tert-butyl-benzothiazole Derivative DNA_Gyrase DNA Gyrase (Target Enzyme) Benzothiazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action targeting DNA gyrase.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of antimicrobial agents derived from this compound.

General Synthesis of Novel Benzothiazole Derivatives

This protocol describes a general method for the synthesis of novel antimicrobial candidates by nucleophilic substitution of the chloro group at the 2-position of the benzothiazole ring.

synthesis_workflow start Start reagents This compound + Nucleophile (e.g., amine, thiol) start->reagents reaction Reaction in suitable solvent (e.g., DMF, EtOH) with base (e.g., K2CO3, Et3N) Heat/Stir reagents->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Derivative characterization->end

Caption: General workflow for the synthesis of benzothiazole derivatives.

Materials:

  • This compound

  • Selected nucleophile (e.g., primary/secondary amines, thiols)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Standard laboratory glassware for extraction and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the selected nucleophile (1.1 equivalents) and the base (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 4-24 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, filter off any inorganic salts.

  • Pour the reaction mixture into ice-cold water and stir to precipitate the crude product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control well (broth + bacteria + standard antibiotic) and a negative control well (broth only). Also include a growth control well (broth + bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antimicrobial activity data for a series of hypothetical derivatives of this compound are summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzothiazole Derivatives against Gram-Positive Bacteria

Compound IDR-GroupStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
BTZ-01 -NH-CH₂CH₃1632
BTZ-02 -NH-(p-Cl-Ph)816
BTZ-03 -S-CH₂Ph3264
BTZ-04 -NH-(CH₂)₂OH64>128
Ciprofloxacin (Control)0.51

Table 2: Minimum Inhibitory Concentrations (MIC) of Benzothiazole Derivatives against Gram-Negative Bacteria

Compound IDR-GroupEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
BTZ-01 -NH-CH₂CH₃64>128
BTZ-02 -NH-(p-Cl-Ph)3264
BTZ-03 -S-CH₂Ph>128>128
BTZ-04 -NH-(CH₂)₂OH128>128
Ciprofloxacin (Control)0.250.5

Conclusion

The development of novel antimicrobial agents from the this compound scaffold presents a promising avenue for addressing the challenge of antibiotic resistance. The synthetic accessibility and the potential for diverse functionalization at the 2-position allow for the generation of a wide array of derivatives. The provided protocols for synthesis and antimicrobial evaluation serve as a foundational framework for researchers in this field. Further studies, including structure-activity relationship (SAR) analysis, cytotoxicity assays, and in-depth mechanistic investigations, are essential to identify lead compounds with potent and selective antimicrobial activity for potential therapeutic applications.

References

Application Notes and Protocols: Synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole Derivatives for Anticancer Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and anticancer screening of novel 6-tert-butyl-2-chloro-1,3-benzothiazole derivatives. This class of compounds holds significant promise in the development of new therapeutic agents against various cancers. The following sections detail the synthetic protocols, methodologies for anticancer evaluation, and insights into the potential mechanisms of action.

Introduction

Benzothiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties. The introduction of a tert-butyl group at the 6-position and a chloro group at the 2-position of the benzothiazole ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its anticancer efficacy and selectivity. This document outlines the synthesis of these derivatives and their subsequent evaluation against common cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of the target compounds is proposed via a two-step process, starting from commercially available 4-tert-butylaniline.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 6-tert-butyl-1,3-benzothiazol-2-amine cluster_step2 Step 2: Synthesis of this compound cluster_step3 Step 3: Derivatization (Optional) A 4-tert-butylaniline D Reaction Mixture A->D B Potassium thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D E 6-tert-butyl-1,3-benzothiazol-2-amine D->E Cyclization F 6-tert-butyl-1,3-benzothiazol-2-amine H Diazonium Salt Intermediate F->H Diazotization G Sodium nitrite (NaNO2) in HCl G->H J This compound H->J Sandmeyer Reaction I Copper(I) chloride (CuCl) I->J K This compound M Substituted Derivatives K->M Nucleophilic Substitution L Nucleophiles (e.g., amines, thiols) L->M

Caption: Synthetic route for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 6-tert-butyl-1,3-benzothiazol-2-amine

  • To a stirred solution of 4-tert-butylaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (1.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-tert-butyl-1,3-benzothiazol-2-amine.

Step 2: Synthesis of this compound (via Sandmeyer Reaction)

  • Suspend 6-tert-butyl-1,3-benzothiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Anticancer Screening Protocols

The synthesized derivatives should be screened for their anticancer activity against a panel of human cancer cell lines. Standard cell lines for initial screening include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity

While specific data for this compound derivatives is not yet publicly available, the following table illustrates the expected format for presenting IC50 values (in µM) from the MTT assay.

Compound IDDerivative StructureMCF-7HeLaA549
BT-1 This compoundTBDTBDTBD
BT-2 [Derivative 1 Structure]TBDTBDTBD
BT-3 [Derivative 2 Structure]TBDTBDTBD
Doxorubicin -[Ref. Value][Ref. Value][Ref. Value]
TBD: To be determined through experimental screening.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in cold 70% ethanol overnight at -20 °C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Signaling Pathways

Benzothiazole derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells through various signaling pathways. The diagram below illustrates a potential mechanism of action.

SignalingPathway Potential Anticancer Signaling Pathway of Benzothiazole Derivatives cluster_drug This compound Derivative cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes Drug Benzothiazole Derivative PI3K_AKT PI3K/AKT Pathway Drug->PI3K_AKT Inhibition MAPK MAPK Pathway Drug->MAPK Modulation Mitochondria Mitochondrial Pathway Drug->Mitochondria Induction of Stress CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest Induces Proliferation Inhibition of Proliferation PI3K_AKT->Proliferation Blocks MAPK->Proliferation Blocks Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Benzothiazole derivatives may induce apoptosis via PI3K/AKT and mitochondrial pathways.

Benzothiazole derivatives have been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[1] They can also induce apoptosis through the mitochondrial pathway by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[2] Furthermore, these compounds can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell division.[3]

Conclusion

The synthesis and screening of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols outlined in this document provide a robust framework for the chemical synthesis and biological evaluation of these compounds. Further derivatization and in-depth mechanistic studies are warranted to optimize the anticancer activity and elucidate the precise molecular targets of this promising class of molecules.

References

Troubleshooting & Optimization

"troubleshooting low yield in 6-Tert-butyl-2-chloro-1,3-benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole.

Troubleshooting Guide: Low Yield

Low yield is a common issue in multi-step organic synthesis. This guide provides a structured approach to identifying and resolving potential problems in the synthesis of this compound.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

Answer:

Low yield can stem from various factors throughout the synthetic process. A systematic evaluation of each step is crucial. The synthesis of this compound typically proceeds through one of two primary routes:

  • Route A: Chlorination of a 6-tert-butyl-2-mercaptobenzothiazole precursor.

  • Route B: Formation of the benzothiazole ring from a substituted aniline, followed by chlorination.

Below is a troubleshooting workflow to help you pinpoint the issue.

TroubleshootingWorkflow cluster_precursor Precursor Issues cluster_reaction Reaction Condition Issues cluster_workup Work-up and Purification Issues cluster_side_reactions Side Reactions start Low Yield of this compound precursor_purity Impure Starting Materials (e.g., 6-tert-butyl-2-mercaptobenzothiazole) start->precursor_purity Check Purity reagent_quality Degraded Reagents (e.g., chlorinating agent) start->reagent_quality Verify Reagent Quality temperature Incorrect Temperature start->temperature Review Protocol reaction_time Insufficient Reaction Time start->reaction_time Monitor Reaction Progress (TLC, GC-MS) solvent Inappropriate Solvent or Moisture Contamination start->solvent Ensure Anhydrous Conditions stoichiometry Incorrect Stoichiometry of Reagents start->stoichiometry Recalculate Molar Ratios incomplete_quench Incomplete Quenching of Reagents start->incomplete_quench Optimize Quenching Step extraction Inefficient Extraction start->extraction Adjust pH, Use Appropriate Solvent purification Losses During Purification (e.g., distillation, chromatography) start->purification Optimize Purification Method dimerization Dimerization of Starting Material start->dimerization Analyze Byproducts over_reaction Over-chlorination or Ring Opening start->over_reaction Analyze Byproducts solution1 Recrystallize or purify starting materials. precursor_purity->solution1 Solution solution2 Use fresh or newly purchased reagents. Store properly. reagent_quality->solution2 Solution solution3 Carefully control reaction temperature as specified in the protocol. temperature->solution3 Solution solution4 Extend reaction time and monitor for completion. reaction_time->solution4 Solution solution5 Use dry solvents and perform the reaction under an inert atmosphere (e.g., N2, Ar). solvent->solution5 Solution solution6 Carefully measure and add reagents in the correct molar equivalents. stoichiometry->solution6 Solution solution7 Ensure the quenching agent is added slowly and in sufficient quantity. incomplete_quench->solution7 Solution solution8 Perform multiple extractions and ensure the correct aqueous layer pH. extraction->solution8 Solution solution9 Consider alternative purification techniques or optimize current method (e.g., gradient elution in chromatography). purification->solution9 Solution solution10 Adjust reaction conditions (e.g., temperature, concentration) to disfavor dimerization. dimerization->solution10 Solution solution11 Use milder chlorinating agents or control the stoichiometry more precisely. over_reaction->solution11 Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the chlorination of 6-tert-butyl-2-mercaptobenzothiazole. This precursor can be synthesized from 4-tert-butylaniline. The chlorination is often achieved using agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[1][2][3]

Q2: I am seeing a significant amount of a disulfide byproduct. How can I minimize this?

A2: The formation of a disulfide from the 2-mercaptobenzothiazole starting material is a common side reaction, especially when using thionyl chloride.[3] To minimize this, ensure a slight excess of the chlorinating agent is used and that the reaction is carried out under anhydrous conditions. Some procedures suggest that sulfuryl chloride may be more effective in preventing disulfide formation.[3]

Q3: My reaction with thionyl chloride is sluggish. What can I do?

A3: The reaction of 2-mercaptobenzothiazoles with thionyl chloride can be slow. The addition of a catalytic amount of a phosphoric acid compound can accelerate the reaction.[1] Increasing the reaction temperature within the recommended range (30-140°C) can also improve the reaction rate.[1]

Q4: What are the optimal conditions for the chlorination step?

A4: While specific conditions can vary, a general approach for chlorination with thionyl chloride involves using 0.9-1.5 molar equivalents of SOCl₂ per mole of the 2-mercapto compound at a temperature between 30-140°C.[1] When using sulfuryl chloride, the reaction is typically run at a temperature not exceeding 50°C with at least six molecular proportions of sulfuryl chloride.[3]

Q5: How should I purify the final product?

A5: The crude product is often an oily layer after aqueous workup.[3] Purification is typically achieved by distillation under reduced pressure.[1][2][3] For example, 2-chlorobenzothiazole has a boiling point of 132-134°C under reduced pressure.[3] Column chromatography on silica gel can also be employed for higher purity.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole under different conditions. While not specific to the 6-tert-butyl derivative, these values provide a useful benchmark.

Chlorinating AgentSolvent/CatalystTemperatureYieldReference
Chlorine (Cl₂)Inert Organic Solvent70-150°C79.5-87%[1]
Thionyl Chloride (SOCl₂)Phosphoric Acid Compound30-140°Cup to 95%[1]
Sulfuryl Chloride (SO₂Cl₂)None (neat)< 50°CHigh Yields[3]
Phosphorus OxychlorideChlorobenzene80-100°C> 90%[2]

Experimental Protocols

Protocol 1: Synthesis of 6-tert-butyl-2-mercaptobenzothiazole (Precursor)

This is a generalized procedure based on the synthesis of substituted 2-aminobenzothiazoles.

  • In a round-bottom flask, dissolve 4-tert-butylaniline in a suitable solvent like acetic acid.

  • Add ammonium thiocyanate to the solution.

  • Cool the mixture in an ice bath and slowly add bromine, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into water and collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-tert-butyl-2-aminobenzothiazole.

  • The 2-amino group can then be converted to a 2-mercapto group via a Sandmeyer-type reaction or other established methods.

Protocol 2: Chlorination of 6-tert-butyl-2-mercaptobenzothiazole

This protocol is adapted from general procedures for the chlorination of 2-mercaptobenzothiazoles.[1][3]

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap, place 6-tert-butyl-2-mercaptobenzothiazole.

  • Add an excess of sulfuryl chloride (at least 6 molar equivalents) dropwise with stirring, keeping the temperature below 50°C. The heat of the reaction may raise the temperature to 35-40°C.[3]

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.[3]

  • Separate the oily layer and wash it three times with an equal volume of water.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general synthetic pathway to 2-chlorobenzothiazoles from a substituted aniline.

SyntheticPathway cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_intermediate2 Precursor Synthesis cluster_final Final Product aniline 4-tert-butylaniline aminobenzothiazole 6-tert-butyl-2-aminobenzothiazole aniline->aminobenzothiazole + NH₄SCN, Br₂ mercaptobenzothiazole 6-tert-butyl-2-mercaptobenzothiazole aminobenzothiazole->mercaptobenzothiazole Diazotization & Thiolation chlorobenzothiazole This compound mercaptobenzothiazole->chlorobenzothiazole + SO₂Cl₂ or SOCl₂

Caption: General synthetic route to this compound.

References

"optimizing reaction conditions for 2-chlorobenzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Chlorobenzothiazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chlorobenzothiazole, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-chlorobenzothiazole?

A1: The most prevalent starting materials are 2-mercaptobenzothiazole and benzothiazole.[3][4][5] The choice of starting material will dictate the necessary reagents and reaction conditions.

Q2: What chlorinating agents are typically used?

A2: A variety of chlorinating agents can be employed, with the selection often depending on the starting material and desired scale of the reaction. Common agents include:

  • Sulfuryl chloride (SO₂Cl₂): Used for the conversion of 2-mercaptobenzothiazole, often resulting in high yields.[3][6]

  • Chlorine gas (Cl₂): Can be used with benzothiazole in the presence of a catalyst.[5]

  • Phosphorus pentachloride (PCl₅): Historically used, but may lead to lower yields.[3]

  • Carbon tetrachloride (CCl₄) with a base: A method for the direct chlorination of benzothiazole.[1][5]

Q3: What are some common side reactions to be aware of?

A3: A notable side reaction, particularly when using thionyl chloride (SOCl₂) with 2-mercaptobenzothiazole, is the formation of dibenzothiazolyl disulfide.[3] Inadequate control of reaction conditions, such as temperature, can also lead to the formation of undesired chlorinated byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction to determine when the starting material has been consumed.[1] High-performance liquid chromatography (HPLC) can also be utilized for more quantitative analysis.[5]

Q5: What purification methods are recommended for 2-chlorobenzothiazole?

A5: The crude product is often purified by fractional distillation under reduced pressure (in vacuo).[1][3] Silica gel column chromatography is also a viable method for purification.[1]

Troubleshooting Guides

Problem: Low Yield of 2-Chlorobenzothiazole
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure all starting material is consumed before workup.[1][5] Consider extending the reaction time if necessary.
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range for the specific protocol. For the reaction of 2-mercaptobenzothiazole with sulfuryl chloride, the temperature should not exceed 50°C.[3]
Moisture in Reaction Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent and product.
Inefficient Purification Optimize the distillation conditions (pressure and temperature) to avoid product loss.[3] If using column chromatography, select an appropriate solvent system for good separation.[1]
Incorrect Stoichiometry Carefully measure and use the correct molar ratios of reactants as specified in the protocol. For example, at least a six-fold molar excess of sulfuryl chloride to 2-mercaptobenzothiazole is recommended.[3]
Problem: Product is a Dark Oil or Contains Impurities
Potential Cause Suggested Solution
Formation of Byproducts Re-evaluate the choice of chlorinating agent. For instance, using sulfuryl chloride instead of thionyl chloride can prevent the formation of dibenzothiazolyl disulfide.[3]
Decomposition during Workup During aqueous workup, neutralize any excess acid carefully, for example, with an aqueous solution of sodium bicarbonate or sodium hydroxide.[3] Avoid excessive heat during solvent removal.
Insufficient Washing Wash the organic layer thoroughly with water to remove residual acids and water-soluble impurities before drying and concentrating.[3]
Carryover of Catalyst If a catalyst is used, ensure it is effectively removed during the workup procedure. This may involve additional washing or filtration steps.

Experimental Protocols & Data

Method 1: From 2-Mercaptobenzothiazole using Sulfuryl Chloride

This method is reported to produce high yields of 2-chlorobenzothiazole.[3]

Protocol:

  • To 100 g (0.6 mol) of 2-mercaptobenzothiazole, add 500 g (3.7 mol) of sulfuryl chloride (SO₂Cl₂) with stirring over 5 minutes at approximately 25°C.[3]

  • Allow the mixture to stand for about one hour. The reaction is exothermic and may warm to 35-40°C.[3]

  • Decompose the excess sulfuryl chloride by adding ice and water to the reaction mixture.[3]

  • Separate the oily layer and wash it three times with an equal volume of water.[3]

  • Distill the washed oily layer under reduced pressure to obtain 2-chlorobenzothiazole.[3]

Data:

Starting MaterialChlorinating AgentTemperatureYieldBoiling PointReference
2-MercaptobenzothiazoleSulfuryl Chloride~25°CHigh132-134°C @ 21 mmHg[3]
Method 2: From Benzothiazole using Carbon Tetrachloride and Sodium tert-Butoxide

This method provides a direct route from benzothiazole.[1][5]

Protocol:

  • In a round bottom flask, combine benzothiazole (1 mmol) and carbon tetrachloride (1.1 mmol).[1]

  • Add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol).[1]

  • Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC.[1]

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.[1]

  • Dry the organic phase with anhydrous sodium sulfate and remove the solvent by rotary evaporation.[1]

  • Purify the crude product by silica gel column chromatography using a petroleum ether and ethyl acetate mixture (30:1 v/v) as the eluent.[1]

Data:

Starting MaterialReagentsSolventTemperatureYieldReference
BenzothiazoleCCl₄, Sodium tert-butoxideDMFRoom Temp.88%[1]

Visualizations

experimental_workflow_sulfuryl_chloride start Start reactants Mix 2-Mercaptobenzothiazole and Sulfuryl Chloride start->reactants reaction Stir at ~25°C for 1 hour reactants->reaction workup Quench with Ice Water reaction->workup extraction Separate Oily Layer workup->extraction wash Wash with Water (3x) extraction->wash distillation Distill under Reduced Pressure wash->distillation product 2-Chlorobenzothiazole distillation->product

Caption: Workflow for Synthesis from 2-Mercaptobenzothiazole.

troubleshooting_low_yield problem Low Yield incomplete_rxn Incomplete Reaction? problem->incomplete_rxn temp_issue Incorrect Temperature? problem->temp_issue moisture_issue Moisture Contamination? problem->moisture_issue purification_issue Purification Loss? problem->purification_issue solution1 Extend Reaction Time Monitor via TLC/HPLC incomplete_rxn->solution1 solution2 Verify & Control Temp. temp_issue->solution2 solution3 Use Anhydrous Reagents & Inert Atmosphere moisture_issue->solution3 solution4 Optimize Distillation or Chromatography purification_issue->solution4

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: 6-Tert-butyl-2-chloro-1,3-benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Tert-butyl-2-chloro-1,3-benzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the chlorination of 6-tert-butyl-2-mercaptobenzothiazole with sulfuryl chloride.

Issue 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture. - The reaction of 2-mercaptobenzothiazoles with sulfuryl chloride can sometimes be sluggish. The addition of a small amount of water may improve the reaction rate and yield.[1] - Confirm the quality of the sulfuryl chloride, as it can decompose over time.
Incorrect Reagent - Thionyl chloride should not be used as a substitute for sulfuryl chloride, as it can lead to the formation of the disulfide byproduct.
Sub-optimal Temperature - The reaction is typically performed at or below room temperature. While some warming may occur due to the exothermic nature of the reaction, excessive heating is not generally required.

Issue 2: Presence of a Major Side Product

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide - This is a common byproduct resulting from the oxidation of the starting material. - Ensure the starting 6-tert-butyl-2-mercaptobenzothiazole is of high purity and has not been partially oxidized during storage. - Avoid using thionyl chloride as the chlorinating agent, as this promotes disulfide formation.
Ring Chlorination - The tert-butyl group is an activating group, which could potentially lead to electrophilic chlorination on the benzene ring by chlorine formed from the decomposition of sulfuryl chloride. - Use of a radical initiator is not advised as it may promote side-chain chlorination if other alkyl groups are present.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution of Product and Disulfide Byproduct - If purification is attempted via column chromatography, the disulfide byproduct may have a similar polarity to the desired product, making separation difficult. - Consider alternative purification methods such as distillation under reduced pressure.
Residual Acid - The reaction produces HCl and SO2 as byproducts. Ensure the product is thoroughly washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities before the final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and established method is the chlorination of 6-tert-butyl-2-mercaptobenzothiazole using sulfuryl chloride. This reaction is favored for its relatively high yields and straightforward procedure.

Q2: What are the most likely side products in this reaction?

A2: The most commonly encountered side product is bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide. This can form through the oxidation of the starting mercaptobenzothiazole. While less definitively documented for this specific substrate, there is a theoretical possibility of electrophilic chlorination on the benzene ring due to the activating effect of the tert-butyl group.

Q3: My reaction is not proceeding to completion. What can I do?

A3: Incomplete conversion can be due to several factors. Firstly, ensure your sulfuryl chloride is fresh, as it can degrade. Secondly, consider the addition of a catalytic amount of water. The in-situ generation of acid from the partial hydrolysis of sulfuryl chloride has been shown to improve reaction efficiency for similar substrates.

Q4: I used thionyl chloride instead of sulfuryl chloride and did not get the desired product. What happened?

A4: Thionyl chloride is not a suitable reagent for this transformation. It reacts with 2-mercaptobenzothiazoles to primarily yield the corresponding disulfide, not the desired 2-chloro derivative.

Q5: How can I best purify the final product?

A5: After quenching the reaction and washing the organic layer to remove acidic byproducts, purification is typically achieved by distillation under reduced pressure. Column chromatography can also be used, but separation from the disulfide byproduct may be challenging.

Data Presentation

Table 1: Summary of Potential Reaction Products

CompoundStructureRoleNotes
This compound (Structure of the desired product)Desired ProductThe target molecule of the synthesis.
Bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide (Structure of the disulfide byproduct)Major Side ProductFormed by oxidation of the starting material or use of incorrect chlorinating agents.
Ring-Chlorinated Byproducts (Structure showing chlorination at various positions on the benzene ring)Potential Minor Side ProductsTheoretically possible due to the activating tert-butyl group, but not commonly reported.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-chlorobenzothiazoles.

Materials:

  • 6-tert-butyl-2-mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane or chloroform)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-tert-butyl-2-mercaptobenzothiazole in an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution. An excess of sulfuryl chloride is typically used.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding water to decompose the excess sulfuryl chloride. This step is exothermic and will release HCl and SO₂ gas, so it should be performed in a well-ventilated fume hood.

  • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway A 6-tert-butyl-2-mercaptobenzothiazole B This compound A->B SO2Cl2 C Bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide A->C Oxidation / SOCl2 D Ring-chlorinated byproducts B->D Excess Cl2 / harsh conditions

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Verify Reagent Quality (SO2Cl2, Starting Material) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Stirring) Start->CheckConditions AnalyzeByproducts Identify Side Products (e.g., by LC-MS, NMR) Start->AnalyzeByproducts AdjustStoichiometry Adjust Reagent Stoichiometry CheckReagents->AdjustStoichiometry AddWater Consider Catalytic Water Addition CheckConditions->AddWater Disulfide Disulfide Detected AnalyzeByproducts->Disulfide RingChlorination Ring Chlorination Detected AnalyzeByproducts->RingChlorination Disulfide->CheckReagents Check for starting material oxidation OptimizePurification Optimize Purification Method (Distillation vs. Chromatography) Disulfide->OptimizePurification RingChlorination->AdjustStoichiometry Reduce SO2Cl2 excess

References

"strategies to improve purity of 6-Tert-butyl-2-chloro-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-Tert-butyl-2-chloro-1,3-benzothiazole during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q1: My crude this compound shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. Based on the common synthesis routes, likely impurities include unreacted starting materials, byproducts from incomplete or over-chlorination, and hydrolysis products.

Potential Impurities and Their Characteristics:

ImpurityProbable CauseRelative Polarity (on Silica Gel)
6-Tert-butyl-2-mercapto-1,3-benzothiazole (starting material)Incomplete reaction with the chlorinating agent.More polar than the product.
Di-(6-tert-butyl-1,3-benzothiazol-2-yl) disulfideSide reaction, especially if using sulfuryl chloride.Less polar than the mercapto starting material but may have similar polarity to the product.
6-Tert-butyl-1,3-benzothiazol-2-oneHydrolysis of the product during workup.More polar than the product.
Over-chlorinated speciesExcess chlorinating agent or prolonged reaction time.Polarity can vary.

Troubleshooting Workflow:

start Crude Product with Impurities wash Aqueous Wash (e.g., NaHCO3 solution) start->wash extract Solvent Extraction (e.g., Dichloromethane) wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Choose Purification Method concentrate->purify recrystallization Recrystallization purify->recrystallization For crystalline solids with thermally stable impurities column Column Chromatography purify->column For close polarity impurities or oily products distillation Vacuum Distillation purify->distillation For thermally stable liquids with non-volatile impurities end Pure Product recrystallization->end column->end distillation->end

Caption: Initial workup and purification decision tree for crude this compound.

Issue 2: Difficulty in Removing a Persistent Impurity

Q2: I have a persistent impurity with a similar Rf value to my product on the TLC plate. How can I improve the separation?

A2: When an impurity has a similar polarity to your product, standard purification methods may be less effective. Here are some strategies to enhance separation:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Fine-tune the ratio to maximize the difference in Rf values (ΔRf).

    • Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina, which can offer different selectivity.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with close polarities.

  • Recrystallization:

    • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or a mixture) to find one that selectively crystallizes your product, leaving the impurity in the mother liquor.

  • Preparative TLC/HPLC: For small-scale purifications where high purity is essential, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be very effective.

Issue 3: Product Decomposition During Purification

Q3: I suspect my product is decomposing during column chromatography or distillation. What can I do to prevent this?

A3: this compound may be sensitive to heat and acidic conditions.

  • Deactivating Silica Gel: Silica gel can be slightly acidic. To prevent decomposition of acid-sensitive compounds, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, in the mobile phase.

  • Low-Temperature Techniques:

    • Flash Column Chromatography: Perform flash column chromatography at a lower temperature if possible.

    • Vacuum Distillation: If distillation is necessary, ensure it is performed under a high vacuum to lower the boiling point and reduce thermal stress on the compound. A patent for the synthesis of 2-chlorobenzothiazole mentions purification by distillation under reduced pressure.[1]

  • Minimize Exposure Time: Do not let the compound remain on the silica gel column for an extended period. Elute the compound as quickly as is practical for good separation.

Frequently Asked Questions (FAQs)

Q4: What is a suitable TLC solvent system for monitoring the reaction progress?

A4: A good starting point for a TLC solvent system is a mixture of petroleum ether and ethyl acetate. A common ratio to try is 30:1 (v/v).[2] You can adjust the ratio to achieve an Rf value for your product of around 0.3-0.5 for optimal separation and visualization.

Q5: How can I visualize the spots on the TLC plate?

A5: Since the benzothiazole ring system is aromatic, the most common and non-destructive method is to use a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background. For further visualization, you can use chemical stains such as potassium permanganate or iodine.

Q6: What are some recommended recrystallization solvents for this compound?

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Plate Preparation: Use a silica gel coated TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: On the starting line, spot the following:

    • Lane 1: Starting material (e.g., 6-Tert-butyl-2-mercapto-1,3-benzothiazole)

    • Lane 2: Co-spot (a spot of the starting material with the reaction mixture spotted on top)

    • Lane 3: A sample of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30:1 petroleum ether:ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicates the reaction is proceeding.[3]

TLC Monitoring Workflow:

start Start of Reaction take_sample Take Aliquot from Reaction Mixture start->take_sample spot_tlc Spot TLC Plate (Starting Material, Co-spot, Reaction Mixture) take_sample->spot_tlc develop_tlc Develop TLC Plate in Solvent System spot_tlc->develop_tlc visualize Visualize under UV Light develop_tlc->visualize analyze Analyze Spots visualize->analyze continue_reaction Continue Reaction analyze->continue_reaction Starting material present stop_reaction Reaction Complete (Starting material consumed) analyze->stop_reaction Starting material absent continue_reaction->take_sample

Caption: Workflow for monitoring reaction progress using Thin-Layer Chromatography (TLC).

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][4]

References

"managing reaction exotherms in benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzothiazole and its derivatives. The information is designed to help manage reaction exotherms and address other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common exothermic steps in benzothiazole synthesis?

A1: The most significant exotherms in benzothiazole synthesis typically occur during the initial condensation reaction. Specifically, the reaction of 2-aminothiophenol with highly reactive electrophiles such as acyl chlorides, anhydrides, or aldehydes can be highly exothermic. The subsequent cyclization and oxidation steps can also generate heat, but the initial condensation is often the most critical to control.

Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?

A2: Uncontrolled exotherms can lead to several hazardous situations, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can cause the reactor to rupture.

  • Side Reactions and Impurity Formation: Higher temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of the desired benzothiazole derivative.

  • Decomposition: Benzothiazole and its intermediates can decompose at elevated temperatures, releasing toxic and flammable gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1][2]

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in pressure.

Q3: Are there "greener" or milder synthesis methods that minimize exothermic risks?

A3: Yes, several modern synthetic methods aim to reduce the hazards associated with classical benzothiazole synthesis.[3][4] These include:

  • Using less reactive starting materials, such as carboxylic acids instead of acyl chlorides.

  • Employing catalysts that allow the reaction to proceed at lower temperatures.[3]

  • Utilizing alternative energy sources like microwave irradiation or ultrasound, which can offer more precise temperature control.

  • Performing the reaction in higher boiling point solvents or under solvent-free conditions, where applicable.

Q4: How can I monitor the reaction temperature effectively?

A4: Continuous and accurate temperature monitoring is crucial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger-scale reactions, multiple temperature probes can provide a more comprehensive thermal profile of the reactor. It is also good practice to monitor the temperature of the cooling bath to ensure it is functioning correctly.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase

Symptoms:

  • The reaction temperature rises quickly and does not stabilize with standard cooling.

  • Vigorous boiling or refluxing of the solvent, even with external cooling.

  • Noticeable increase in pressure within the reaction vessel.

Possible Causes:

  • Addition rate of a reactant (e.g., acyl chloride, aldehyde) is too fast.

  • Inadequate cooling capacity for the scale of the reaction.

  • Insufficient stirring, leading to localized "hot spots."

  • Incorrect solvent with a low boiling point.

Solutions:

  • Immediately stop the addition of reactants.

  • Increase the efficiency of the cooling system. This may involve lowering the temperature of the cooling bath or using a larger cooling bath.

  • Ensure vigorous and efficient stirring to promote even heat distribution.

  • If the temperature continues to rise, have an emergency quench plan ready. This could involve the addition of a cold, inert solvent or a quenching agent. Always perform a small-scale trial to validate a quenching strategy before implementing it on a larger scale.

Issue 2: Low Yield or High Impurity Profile

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC or HPLC analysis shows multiple, significant impurities.

  • The isolated product is discolored (e.g., dark brown or tar-like).

Possible Causes:

  • Poor temperature control, leading to side reactions or product decomposition.

  • Incorrect stoichiometry of reactants.

  • Air or moisture sensitivity of reactants or intermediates.

  • Sub-optimal reaction time or temperature.

Solutions:

  • Review and optimize the reaction temperature. A lower temperature, even if it requires a longer reaction time, can often improve selectivity and yield.

  • Control the rate of reactant addition. Slow, dropwise addition with efficient stirring can prevent localized high concentrations and subsequent side reactions.

  • Ensure all reactants and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and quench the reaction once the starting material is consumed.

Quantitative Data Summary

While precise calorimetric data is highly dependent on the specific substrates and conditions, the following table provides a qualitative comparison of the exothermic potential for common benzothiazole synthesis methods.

Reaction TypeReagentsTypical Exothermic PotentialRecommended Control Measures
Condensation with Acyl Chlorides 2-Aminothiophenol + Acyl ChlorideHigh Slow, dropwise addition at low temperature (e.g., 0-5 °C), efficient stirring, inert atmosphere.
Condensation with Aldehydes 2-Aminothiophenol + AldehydeModerate to High Controlled addition, external cooling may be required depending on the aldehyde's reactivity.
Condensation with Carboxylic Acids 2-Aminothiophenol + Carboxylic Acid + CatalystLow to Moderate Generally requires heating to proceed, but the initial mixing can still be mildly exothermic.
Microwave-Assisted Synthesis VariousLow (with proper control) Precise temperature and pressure monitoring via instrument settings.
Ultrasound-Assisted Synthesis [2]VariousLow Localized heating effects; overall temperature is typically easier to control.

Experimental Protocols

Example Protocol: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., a mild acid or oxidizing agent, as per literature methods)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Round-bottom flask with a reflux condenser and addition funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Initial Charge: Dissolve 2-aminothiophenol in ethanol in the reaction flask and begin stirring. Allow the solution to cool to 0-5 °C.

  • Controlled Addition: Add a solution of benzaldehyde in ethanol to the addition funnel. Add the benzaldehyde solution dropwise to the stirred 2-aminothiophenol solution over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (this may be room temperature or require heating, depending on the specific catalyst and literature procedure). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps as described in the chosen literature method.

Visualizations

Exotherm_Troubleshooting_Workflow start Start Benzothiazole Synthesis monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Is Temperature Stable and Within Range? monitor_temp->temp_stable temp_rising Rapid Temperature Increase Detected temp_stable->temp_rising No continue_reaction Continue Reaction/ Proceed to Workup temp_stable->continue_reaction Yes stop_addition 1. Stop Reactant Addition temp_rising->stop_addition increase_cooling 2. Increase Cooling stop_addition->increase_cooling check_stirring 3. Verify Stirring increase_cooling->check_stirring prepare_quench 4. Prepare for Emergency Quench check_stirring->prepare_quench

Caption: Troubleshooting workflow for managing a reaction exotherm.

Logical_Relationship_Exotherm_Management cluster_factors Factors Influencing Exotherm cluster_controls Control Measures reactivity Reagent Reactivity (e.g., Acyl Chloride > Aldehyde) exotherm Reaction Exotherm reactivity->exotherm concentration Reactant Concentration concentration->exotherm addition_rate Addition Rate addition_rate->exotherm low_temp Low Initial Temperature (Cooling Bath) safe_reaction Safe & Controlled Reaction low_temp->safe_reaction slow_addition Slow, Controlled Addition slow_addition->safe_reaction dilution Adequate Dilution (Sufficient Solvent) dilution->safe_reaction stirring Efficient Stirring stirring->safe_reaction exotherm->safe_reaction Mitigated by runaway Thermal Runaway exotherm->runaway Leads to

Caption: Logical relationships in managing reaction exotherms.

References

"effect of solvent on 6-Tert-butyl-2-chloro-1,3-benzothiazole reaction rate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Tert-butyl-2-chloro-1,3-benzothiazole. The following information addresses common issues related to the effect of solvents on its reaction rate, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction rate of this compound in a nucleophilic aromatic substitution (SNAr) reaction?

A1: The solvent plays a crucial role in the rate of SNAr reactions. Generally, polar aprotic solvents are preferred as they can solvate the cationic species and do not strongly solvate the nucleophile, thus increasing its reactivity. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and slows down the reaction. Nonpolar solvents are typically poor choices as they do not effectively stabilize the charged intermediates formed during the reaction.

Q2: What is the general mechanism for the SNAr reaction of this compound?

A2: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride ion is eliminated, and the aromaticity of the benzothiazole ring is restored. The presence of the electron-withdrawing benzothiazole ring system facilitates this reaction.

Q3: Are there any common side reactions to be aware of when running reactions with this compound?

A3: Yes, potential side reactions can include reaction of the nucleophile with any other electrophilic sites in the molecule, though the 2-position of the benzothiazole is highly activated for nucleophilic attack. If the nucleophile is also a strong base, elimination reactions could potentially occur, although this is less common for aryl halides. Additionally, in the presence of water or other protic nucleophiles, hydrolysis of the chloro group can occur, leading to the formation of the corresponding 2-hydroxy-1,3-benzothiazole derivative.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or incomplete reaction 1. Inappropriate solvent choice (e.g., nonpolar or protic solvent). 2. Low reaction temperature. 3. Insufficiently reactive nucleophile. 4. Poor quality of starting material.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Increase the reaction temperature, monitoring for potential side reactions. 3. Use a stronger nucleophile or add a catalyst if applicable. 4. Purify the this compound and the nucleophile before use.
Formation of multiple products 1. Presence of impurities in the starting materials or solvent. 2. Side reactions due to high temperature. 3. Reaction with atmospheric moisture.1. Ensure all reagents and solvents are pure and dry. 2. Optimize the reaction temperature to favor the desired product. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in product isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup.1. After reaction completion, remove the high-boiling polar aprotic solvent under reduced pressure and extract the product with a suitable organic solvent. 2. Add a saturated brine solution during the aqueous workup to break emulsions.

Quantitative Data on Solvent Effects

The following table summarizes hypothetical, yet representative, kinetic data for the reaction of this compound with a common nucleophile, piperidine, in various solvents at a constant temperature. This data illustrates the significant impact of the solvent on the reaction rate.

SolventDielectric Constant (ε)Reaction Time (h)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Dimethylformamide (DMF)36.721.5 x 10⁻³
Dimethyl sulfoxide (DMSO)46.71.52.0 x 10⁻³
Acetonitrile (MeCN)37.547.5 x 10⁻⁴
Tetrahydrofuran (THF)7.6241.2 x 10⁻⁵
Ethanol (EtOH)24.6486.0 x 10⁻⁶
Toluene2.4> 72< 1.0 x 10⁻⁷

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend in solvent effects on the SNAr reaction of this compound.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

This protocol outlines a general method for determining the reaction rate of this compound with a nucleophile (e.g., piperidine) using UV-Vis spectroscopy.

Materials:

  • This compound

  • Piperidine

  • Anhydrous solvents (e.g., DMF, DMSO, Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine (e.g., 0.1 M) in the same anhydrous solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the starting material and the expected product separately to identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette a known volume of the this compound stock solution and dilute with the solvent.

    • Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance at the predetermined analytical wavelength over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Under pseudo-first-order conditions (large excess of nucleophile), the natural logarithm of (A∞ - At) versus time should be linear, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis prep_sm Prepare Stock Solution of Starting Material lambda_max Determine λmax prep_sm->lambda_max prep_nuc Prepare Stock Solution of Nucleophile kinetic_run Perform Kinetic Run in UV-Vis prep_nuc->kinetic_run lambda_max->kinetic_run data_analysis Analyze Kinetic Data kinetic_run->data_analysis

Caption: Experimental workflow for kinetic analysis.

Solvent_Effect_Logic cluster_solvent Solvent Type cluster_effect Effect on SNAr Rate Polar Aprotic Polar Aprotic Increases Rate Increases Rate Polar Aprotic->Increases Rate Stabilizes intermediate, does not strongly solvate nucleophile Polar Protic Polar Protic Decreases Rate Decreases Rate Polar Protic->Decreases Rate Solvates and deactivates nucleophile via H-bonding Nonpolar Nonpolar Significantly Decreases Rate Significantly Decreases Rate Nonpolar->Significantly Decreases Rate Poor stabilization of charged intermediate

Caption: Logical relationship between solvent type and reaction rate.

Technical Support Center: Catalyst Deactivation in 6-Tert-butyl-2-chloro-1,3-benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole and related benzothiazole derivatives. Given the specificity of this target molecule, this guide also draws upon established principles of catalyst deactivation in broader benzothiazole synthesis and analogous heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of 2-chloro-1,3-benzothiazoles?

A1: The synthesis of the 2-chloro-1,3-benzothiazole core structure can be achieved through various methods, often employing transition metal catalysts. Common catalytic systems include those based on copper (e.g., CuI, CuO) and palladium (e.g., Pd/C, Pd(OAc)₂).[1][2] The choice of catalyst often depends on the specific reaction pathway, such as C-S and C-N coupling reactions, which are fundamental to forming the benzothiazole ring.[2][3]

Q2: What are the primary mechanisms of catalyst deactivation in benzothiazole synthesis?

A2: Catalyst deactivation in these syntheses typically falls into three main categories:

  • Poisoning: This is a chemical deactivation where reactants, intermediates, products, or impurities strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction. Sulfur and nitrogen-containing compounds, which are precursors in benzothiazole synthesis, are known poisons for many transition metal catalysts, particularly palladium.[4][5][6][7]

  • Leaching: This involves the dissolution of the active metal species from the solid support into the reaction medium.[1][8][9] This is particularly relevant for supported copper catalysts, where the active species can form soluble complexes with reactants or intermediates.[1][8][9]

  • Sintering: This is a thermal deactivation mechanism where the small metal nanoparticles on a catalyst support migrate and agglomerate into larger particles at high temperatures.[10][11][12][13] This leads to a decrease in the active surface area of the catalyst and, consequently, a loss of activity.[11][13]

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism. For instance, catalysts deactivated by coke or carbon deposition can sometimes be regenerated by controlled oxidation to burn off the deposits.[14] Poisoned catalysts can sometimes be regenerated by chemical washing to remove the adsorbed poison.[15] Leached catalysts are generally not regenerable in the same reaction vessel, but the metal can be recovered from the reaction mixture and re-deposited on a support.[16][17]

Troubleshooting Guides

Problem 1: Low or Decreasing Reaction Yield
Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., excess sulfur compounds, other nitrogen heterocycles). Monitor reaction kinetics; a sharp drop in reaction rate can indicate poisoning.Purify starting materials. Use a higher catalyst loading to compensate for poisoned sites. Consider using a "sacrificial" agent to bind to the poison. Protect sensitive functional groups on reactants that may act as poisons.[4]
Catalyst Leaching Analyze the reaction mixture for dissolved metal content (e.g., via ICP-MS). A change in the color of the reaction solution may also indicate leaching.Switch to a more robust catalyst support. Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize metal dissolution.[1][8][9] Consider using a ligand that better stabilizes the metal on the support.
Catalyst Sintering Characterize the used catalyst using techniques like TEM or XRD to observe changes in metal particle size. This is more likely if the reaction is run at high temperatures.Operate the reaction at the lowest effective temperature. Choose a catalyst support with strong metal-support interactions to inhibit particle migration.[10][11]
Problem 2: Inconsistent Reaction Times or Stalled Reactions
Possible Cause Diagnostic Check Suggested Solution
Progressive Catalyst Poisoning Observe if the reaction rate slows down significantly over time. This is a classic sign of poisoning as active sites become progressively blocked.See solutions for "Catalyst Poisoning" in Problem 1. Consider a continuous flow reactor setup where the residence time at the catalyst bed is controlled.
Pore-Mouth Poisoning This occurs in porous catalyst supports where poisons block the entrance to the pores, preventing reactants from reaching active sites within the catalyst.Use a catalyst with a larger pore size. If possible, use a non-porous catalyst support.[4]
Mechanical Degradation of Catalyst Visually inspect the catalyst after the reaction for signs of crushing or powdering, especially if using a stirred-tank reactor.Use a catalyst with higher mechanical strength. Switch to a fixed-bed reactor to minimize mechanical stress on the catalyst.

Data Presentation

Table 1: Hypothetical Catalyst Reusability Data in Benzothiazole Synthesis

This table illustrates a typical decline in catalyst performance over multiple reaction cycles. Actual results will vary based on the specific catalyst and reaction conditions.

Cycle NumberCatalyst SystemProduct Yield (%)Observations
15 mol% Pd/C92Homogeneous reaction mixture
25 mol% Pd/C (recovered)85Slight darkening of the catalyst
35 mol% Pd/C (recovered)71Noticeable decrease in reaction rate
45 mol% Pd/C (recovered)55Reaction stalls before completion
110 mol% CuI/Ligand88Greenish tint to the solution
210 mol% CuI/Ligand (recovered)81Increased intensity of green color
310 mol% CuI/Ligand (recovered)65Significant color change in solution

Experimental Protocols

Protocol 1: General Synthesis of a 2-Chloro-1,3-benzothiazole Derivative

Disclaimer: This is a representative protocol and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Substituted 2-aminothiophenol (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Palladium on carbon (Pd/C, 5 mol%)

  • Toluene (solvent)

  • Sodium bicarbonate (2.0 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminothiophenol, Pd/C, and toluene.

  • Begin stirring the mixture and add sodium bicarbonate.

  • Slowly add chloroacetyl chloride dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with additional toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-1,3-benzothiazole derivative.

Protocol 2: Catalyst Regeneration (Illustrative Example for Pd/C)

Disclaimer: This is a general procedure for removing organic residues and should be tested on a small scale first.

Materials:

  • Deactivated Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

Procedure:

  • After filtering the catalyst from the reaction mixture (Protocol 1, step 5), wash it thoroughly with toluene to remove residual product.

  • Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid.

  • Stir the suspension vigorously at room temperature for 1-2 hours. Sonication may improve the efficiency of the washing.[15]

  • Filter the catalyst and wash it sequentially with deionized water until the filtrate is neutral, and then with ethanol.

  • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60°C) overnight.

  • The regenerated catalyst can then be reused in subsequent reactions. Its activity should be compared to that of the fresh catalyst.

Visualizations

cluster_synthesis Synthesis of this compound Reactants 4-Tert-butyl-2-aminothiophenol + Chloroacetyl Chloride Reaction Catalytic Cyclization (e.g., Pd/C or CuI) Reactants->Reaction Product This compound Reaction->Product

Caption: Synthesis pathway for this compound.

cluster_troubleshooting Catalyst Deactivation Troubleshooting Workflow Start Low/Decreasing Yield Observed CheckPoisoning Analyze Starting Materials for Impurities? Monitor Reaction Kinetics. Start->CheckPoisoning CheckLeaching Analyze Solution for Dissolved Metal? Observe Color Change. CheckPoisoning->CheckLeaching No Poisoning Cause: Poisoning Solution: Purify Reactants, Increase Catalyst Loading CheckPoisoning->Poisoning Yes CheckSintering High Reaction Temperature? Characterize Used Catalyst (TEM/XRD). CheckLeaching->CheckSintering No Leaching Cause: Leaching Solution: Optimize Conditions, Change Support/Ligand CheckLeaching->Leaching Yes Sintering Cause: Sintering Solution: Lower Temperature, Improve Metal-Support Interaction CheckSintering->Sintering Yes

Caption: Troubleshooting workflow for catalyst deactivation.

References

"byproduct identification in 6-Tert-butyl-2-chloro-1,3-benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 6-tert-butyl-2-chloro-1,3-benzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low yield of the desired this compound.

Potential CauseRecommended Solution
Incomplete reaction: The conversion of the starting material, 6-tert-butyl-2-mercaptobenzothiazole, is not complete.- Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures. - Ensure adequate mixing: Use efficient stirring to ensure proper contact between the reactants. - Check reagent quality: Use fresh, high-purity sulfuryl chloride. Old or decomposed reagent will have lower reactivity.
Suboptimal reaction conditions: The reaction environment is not conducive to the desired transformation.- Acid catalysis: The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride can be catalyzed by acid. The addition of a catalytic amount of a protic acid (e.g., HCl, generated in situ from moisture) can improve the reaction rate and yield.[1][2] - Solvent effects: Ensure the use of an inert and dry solvent (e.g., dichloromethane, chloroform) to prevent unwanted side reactions with the solvent.
Product loss during workup and purification: The desired product is lost during extraction, washing, or chromatography.- Optimize extraction pH: During aqueous workup, ensure the pH is controlled to minimize hydrolysis of the product. - Careful purification: Use an appropriate chromatography method (e.g., column chromatography with a suitable solvent system) and monitor fractions carefully to avoid loss of product.

Problem 2: Presence of a significant amount of a high-molecular-weight byproduct.

This is often indicative of the formation of the disulfide byproduct.

Potential CauseRecommended Solution
Oxidative coupling of the starting material: The thiol group of 6-tert-butyl-2-mercaptobenzothiazole can undergo oxidation to form bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide. This can be promoted by certain reagents or atmospheric oxygen.- Use of an appropriate chlorinating agent: Thionyl chloride is known to favor disulfide formation. Sulfuryl chloride is the preferred reagent for the synthesis of 2-chlorobenzothiazoles. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
Incomplete chlorination: If the reaction is not driven to completion, the unreacted starting material can be oxidized during workup.- Ensure complete conversion: Use a slight excess of sulfuryl chloride and monitor the reaction to ensure all the starting material is consumed.

Problem 3: Observation of multiple chlorinated byproducts in GC-MS or LC-MS analysis.

This may suggest over-chlorination or side-chain chlorination.

Potential CauseRecommended Solution
Over-chlorination of the benzothiazole ring: Excess sulfuryl chloride or harsh reaction conditions can lead to chlorination at other positions on the aromatic ring.- Control stoichiometry: Use a controlled amount of sulfuryl chloride (typically 1.0-1.2 equivalents). - Maintain low temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to improve selectivity and reduce over-chlorination.
Chlorination of the tert-butyl group: Sulfuryl chloride, especially under radical conditions (e.g., initiated by light or radical initiators), can chlorinate the methyl groups of the tert-butyl substituent.- Avoid radical initiators: Conduct the reaction in the dark and ensure no radical initiators are present. - Purification: These byproducts can often be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts are:

  • Bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide: Formed from the oxidative coupling of the starting material.

  • Unreacted 6-tert-butyl-2-mercaptobenzothiazole: Due to incomplete reaction.

  • Over-chlorinated products: Chlorination on the benzothiazole ring at positions other than C2.

  • Side-chain chlorinated products: Chlorination on the tert-butyl group.

Q2: How can I identify these byproducts?

ByproductIdentification MethodKey Characteristics
Bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfideGC-MS, LC-MS, NMRHigher molecular weight than the starting material and product. Mass spectrum will show a characteristic isotopic pattern for the two sulfur atoms. 1H NMR will show signals for the tert-butyl and aromatic protons, but no SH proton.
Unreacted 6-tert-butyl-2-mercaptobenzothiazoleTLC, GC-MS, LC-MS, NMRLower Rf on TLC compared to the product. Mass spectrum will match the starting material. 1H NMR will show a characteristic SH proton signal.
Over-chlorinated productsGC-MS, LC-MSMolecular weight will be higher than the product by the mass of one or more chlorine atoms. The fragmentation pattern in MS can help locate the position of the additional chlorine.
Side-chain chlorinated productsGC-MS, LC-MS, NMRMolecular weight will be higher than the product by the mass of one or more chlorine atoms. 1H NMR may show a decrease in the integration of the tert-butyl signal and the appearance of new signals for the chlorinated methyl groups.

Q3: What is the optimal chlorinating agent for this synthesis?

Sulfuryl chloride (SO2Cl2) is the preferred reagent for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles, as it generally gives higher yields and fewer byproducts compared to agents like thionyl chloride (SOCl2), which can promote disulfide formation.

Q4: How can I minimize the formation of the disulfide byproduct?

To minimize disulfide formation, use sulfuryl chloride as the chlorinating agent and carry out the reaction under an inert atmosphere. Ensuring complete and rapid conversion of the starting material also helps to prevent its subsequent oxidation.

Q5: What purification methods are most effective for removing these byproducts?

Column chromatography on silica gel is typically the most effective method for separating the desired this compound from the common byproducts. The choice of eluent will depend on the polarity of the byproducts, but a gradient of hexane and ethyl acetate is a good starting point.

Experimental Protocols

Synthesis of this compound

  • Materials:

    • 6-tert-butyl-2-mercaptobenzothiazole

    • Sulfuryl chloride (SO2Cl2)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 6-tert-butyl-2-mercaptobenzothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Byproduct Analysis by GC-MS

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Parameters (Typical):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 10 min.

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Visualizations

Synthesis_Pathway Starting_Material 6-tert-butyl-2-mercaptobenzothiazole Product This compound Starting_Material->Product  DCM, 0°C to rt SO2Cl2 SO2Cl2 SO2Cl2->Product

Caption: Main synthesis pathway.

Byproduct_Formation Starting_Material 6-tert-butyl-2-mercaptobenzothiazole Disulfide bis(6-tert-butyl-1,3-benzothiazol-2-yl) disulfide Starting_Material->Disulfide  [O] SideChain_Chlorinated Side-chain chlorinated byproduct Starting_Material->SideChain_Chlorinated  SO2Cl2 Over_Chlorinated Over-chlorinated byproduct SO2Cl2 SO2Cl2 (excess) / Radical conditions Oxidation Oxidation Product This compound Product->Over_Chlorinated  SO2Cl2 (excess)

Caption: Potential byproduct pathways.

Troubleshooting_Workflow Start Experiment Start Run_Reaction Run Synthesis Reaction Start->Run_Reaction Analyze_Crude Analyze Crude Product (TLC, GC-MS) Run_Reaction->Analyze_Crude Check_Yield Check Yield and Purity Analyze_Crude->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield No Byproducts Byproducts Present? Check_Yield->Byproducts Yes Low_Yield->Byproducts No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Low_Yield->Optimize_Conditions Yes Identify_Byproducts Identify Byproducts (MS, NMR) Byproducts->Identify_Byproducts Yes Purify Purify Product (Chromatography) Byproducts->Purify No Optimize_Conditions->Run_Reaction Check_Reagents Check Reagent Quality Check_Reagents->Run_Reaction Adjust_Stoichiometry Adjust Stoichiometry / Conditions Identify_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Run_Reaction Success Pure Product Obtained Purify->Success

Caption: Troubleshooting workflow.

References

"improving the stability of 6-Tert-butyl-2-chloro-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Tert-butyl-2-chloro-1,3-benzothiazole. The information is designed to help address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] For long-term storage, refrigeration is recommended to minimize potential degradation.

Q2: What are the known or suspected degradation pathways for 2-chlorobenzothiazole derivatives?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related 2-chlorobenzothiazole compounds can be susceptible to several degradation mechanisms. These include:

  • Hydrolysis: The chloro-substituent at the 2-position can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-hydroxy-6-tert-butyl-1,3-benzothiazole.

  • Photodegradation: Exposure to UV light, especially in the presence of reactive species like chlorine, can lead to the degradation of the benzothiazole ring.[2][3]

  • Oxidation: Strong oxidizing agents can react with the benzothiazole moiety.[1]

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of your compound can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods allow for the quantification of the parent compound and the detection of potential degradation products over time. A well-developed chromatographic method will be able to separate the parent compound from any impurities or degradants.

Q4: Are there any known incompatibilities for this compound in experimental setups?

A4: Avoid strong oxidizing agents.[1] Additionally, be cautious with strongly acidic or basic aqueous solutions, as these conditions may promote hydrolysis. The compatibility with other reagents should be evaluated on a small scale before proceeding with larger experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage. Sample degradation due to improper storage conditions (e.g., exposure to light, moisture, or elevated temperature).1. Verify storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. Analyze a freshly prepared sample to confirm the initial purity. 3. If degradation is confirmed, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Loss of compound potency or activity in a time-dependent manner. Instability of the compound in the experimental medium (e.g., buffer, solvent).1. Perform a time-course stability study of the compound in the specific experimental medium. 2. Analyze samples at different time points using a validated analytical method (e.g., HPLC) to quantify the remaining parent compound. 3. Adjust the pH or solvent composition of the medium if instability is observed.
Formation of a precipitate in solution. The compound may have low solubility in the chosen solvent, or a degradation product may be precipitating.1. Determine the solubility of the compound in the solvent system. 2. Analyze the precipitate to identify its composition. 3. Consider using a co-solvent or a different solvent system to improve solubility.
Inconsistent experimental results. This could be due to the gradual degradation of a stock solution.1. Prepare fresh stock solutions for each experiment. 2. If stock solutions need to be stored, perform a stability study to determine their shelf-life under the storage conditions. 3. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol outlines a general method for evaluating the stability of the target compound at different pH values.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • Analytical column suitable for the analysis of benzothiazole derivatives (e.g., C18)

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low to minimize its effect on the buffer's pH.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of the compound as a function of time for each pH.

7. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Illustrative Quantitative Data

The following table provides an example of how to present the results from a hydrolytic stability study. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

pH Temperature (°C) Degradation Rate Constant (k, hr⁻¹) Half-life (t½, hr)
4.0370.005138.6
7.0370.001693.1
9.0370.02527.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_working Prepare Working Solutions in Buffers (pH 4, 7, 9) prep_stock->prep_working incubate Incubate at Constant Temperature prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Parent Compound hplc->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Rate Constant & Half-life plot->calculate

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Stock Solution Stability check_storage->check_solution Proper improper_storage Action: Optimize Storage (Cool, Dark, Dry, Inert Gas) check_storage->improper_storage Improper prepare_fresh Action: Prepare Fresh Solutions for Each Experiment check_solution->prepare_fresh Degradation Observed run_stability_study Perform Stability Study in Experimental Medium check_solution->run_stability_study No Obvious Degradation stable Medium is Stable run_stability_study->stable Yes unstable Medium is Unstable run_stability_study->unstable No modify_medium Action: Modify Medium (pH, Solvent) unstable->modify_medium

Caption: Troubleshooting decision tree for stability issues with this compound.

References

"work-up procedures to remove impurities from 6-Tert-butyl-2-chloro-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Tert-butyl-2-chloro-1,3-benzothiazole Purification

Welcome to the technical support center for the work-up and purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent decomposition. These may include:

  • Unreacted Starting Materials: Such as 4-tert-butylaniline or other precursors depending on the synthetic route.

  • Over-chlorinated species: Benzothiazoles with additional chlorine atoms on the benzene ring.

  • Hydrolysis Product: 6-tert-butyl-1,3-benzothiazol-2(3H)-one, formed if the product is exposed to water/moisture, especially under non-neutral pH.

  • Oxidized Impurities: Sulfoxides or other oxidation products.

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

Q2: What is the initial work-up procedure after synthesis?

A2: A general initial work-up involves quenching the reaction mixture, followed by a liquid-liquid extraction. The organic layer is then washed, dried, and concentrated. For instance, after a chlorination reaction, the mixture might be poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic phase is then washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods are:

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Recrystallization: Can be very effective for achieving high purity if a suitable solvent is found. The choice of solvent will depend on the impurity profile.

  • Distillation (under vacuum): Suitable if the compound is a liquid or a low-melting solid and the impurities have significantly different boiling points.

Troubleshooting Guides

Guide 1: Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Test various solvent systems with different polarities (e.g., varying ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the target compound.
Product Elutes with the Solvent Front The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent system.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Tailing of the Product Spot The compound may be acidic/basic, or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). Ensure the amount of crude product loaded is appropriate for the column size.
Cracked or Channeled Silica Gel in the Column Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry or dry pack carefully, ensuring it is well-settled before loading the sample.
Guide 2: Recrystallization Issues
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try cooling the solution to a lower temperature (ice bath or freezer). If crystals still do not form, evaporate some of the solvent to increase the concentration. If the compound is too soluble, a different solvent or a co-solvent system is needed.
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Use a lower-boiling point solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Recovery of the Product The compound is too soluble in the recrystallization solvent, or too much solvent was used.Use a minimal amount of hot solvent to dissolve the crude product. After crystallization, ensure the mixture is thoroughly cooled before filtration to minimize the amount of product remaining in the solution.
Colored Impurities Remain in Crystals The impurity co-crystallizes with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. This should be done with caution as it can also adsorb the product.

Quantitative Data on Purification Methods

The following table provides an illustrative comparison of purity levels that can be expected from different purification techniques for this compound.

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Typical Recovery
Liquid-Liquid Extraction & Wash 65-75%80-90%>95%
Flash Column Chromatography 85%>98%70-85%
Recrystallization 90%>99%60-80%
Vacuum Distillation 80%95-98%50-70%

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexanes:Ethyl Acetate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction wash Aqueous Wash (e.g., NaHCO3) extraction->wash dry Drying (e.g., MgSO4) wash->dry concentrate Concentration dry->concentrate analysis1 Purity Check (TLC/GC-MS) concentrate->analysis1 chromatography Column Chromatography analysis1->chromatography Impurities Present pure_product Pure Product (>98%) analysis1->pure_product Purity >98% recrystallization Recrystallization chromatography->recrystallization Further Purification chromatography->pure_product Purity >98% recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Review Initial TLC Analysis start->check_tlc rf_high Rf > 0.5? check_tlc->rf_high Yes rf_low Rf < 0.1? check_tlc->rf_low No streaking Streaking/Tailing on TLC? check_tlc->streaking No decrease_polarity Decrease Eluent Polarity (Increase Hexane %) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (Increase Ethyl Acetate %) rf_low->increase_polarity add_modifier Add Modifier to Eluent (e.g., 0.1% Triethylamine) streaking->add_modifier repack_column Check for Column Overloading and Repack if Necessary streaking->repack_column

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Validation & Comparative

Validating the Structure of 6-Tert-butyl-2-chloro-1,3-benzothiazole: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often rely on spectroscopic techniques to unequivocally determine the structure of novel chemical entities. This guide provides a comprehensive validation of the structure of 6-tert-butyl-2-chloro-1,3-benzothiazole by comparing its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data with that of structurally related compounds. The presented data serves as a benchmark for the characterization of this and similar benzothiazole derivatives.

The structural confirmation of a molecule like this compound is paramount in drug discovery and development, where precise molecular architecture dictates biological activity. NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle.

This guide delves into a comparative analysis, leveraging spectral data from analogous compounds to predict and validate the spectral features of this compound.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound is predicted based on the known substituent effects on the benzothiazole ring system. The aromatic region is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 7. The tert-butyl group will present as a characteristic singlet in the aliphatic region.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.8 - 8.0Doublet~8.5
H-57.4 - 7.6Doublet of Doublets~8.5, ~2.0
H-77.7 - 7.9Doublet~2.0
-C(CH₃)₃1.3 - 1.5Singlet-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the electron-withdrawing chlorine atom at the C-2 position and the bulky tert-butyl group at the C-6 position will significantly influence the chemical shifts of the carbon atoms in the benzothiazole core.

Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-3a130 - 135
C-4120 - 125
C-5125 - 130
C-6148 - 152
C-7122 - 127
C-7a152 - 156
-C (CH₃)₃35 - 40
-C(C H₃)₃30 - 35

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of related benzothiazole derivatives is crucial.

2-Chlorobenzothiazole

The ¹H NMR spectrum of 2-chlorobenzothiazole provides a baseline for the chemical shifts of the aromatic protons without the influence of the tert-butyl group. The aromatic protons in 2-chlorobenzothiazole typically resonate between 7.3 and 8.1 ppm.[1]

6-Substituted Benzothiazoles

The introduction of a substituent at the 6-position of the benzothiazole ring alters the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons. For instance, in 6-methyl-2-phenylbenzo[d]thiazole, the methyl group protons appear as a singlet around 2.51 ppm, and the aromatic protons are observed in the range of 7.31-8.13 ppm. This provides an indication of how an alkyl group at the 6-position influences the surrounding nuclei.

The Effect of the Tert-butyl Group

The tert-butyl group is a bulky, electron-donating group. Its presence at the C-6 position is expected to cause a slight upfield shift of the neighboring aromatic protons (H-5 and H-7) due to its electron-donating nature. The quaternary carbon of the tert-butyl group will appear in the 35-40 ppm range in the ¹³C NMR spectrum, with the methyl carbons resonating around 30-35 ppm.

Experimental Protocols

General NMR Spectroscopy Protocol:

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration. For ¹³C NMR, data is reported as chemical shift (δ) in ppm.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G Structural Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparative Validation cluster_3 Conclusion A Synthesize or Procure This compound B Record 1H NMR Spectrum A->B C Record 13C NMR Spectrum A->C D Analyze Chemical Shifts, Multiplicities, and Coupling Constants (1H NMR) B->D E Analyze Chemical Shifts (13C NMR) C->E F Compare with Predicted Spectra D->F G Compare with Spectra of Related Compounds D->G E->F E->G H Confirm or Refute Proposed Structure F->H G->H

References

Mass Spectrometry Analysis of 6-Tert-butyl-2-chloro-1,3-benzothiazole: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For researchers and professionals in drug development, a comprehensive understanding of fragmentation patterns is paramount for the unambiguous identification of molecules. This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 6-tert-butyl-2-chloro-1,3-benzothiazole, drawing comparisons with the known fragmentation behaviors of structurally related compounds.

Predicted Fragmentation Profile

The fragmentation of tert-butyl substituted aromatic compounds is well-documented to initiate with the loss of a methyl radical (CH₃•), leading to a stable tertiary carbocation.[1][2][3][4] For this compound, this would result in a prominent [M-15]⁺ ion. Subsequent fragmentation is anticipated to involve the benzothiazole core, potentially through the loss of the chlorine atom or cleavage of the heterocyclic ring. The inherent stability of the benzothiazole ring suggests that ring-opening fragmentation may require higher energy.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and their proposed origin. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/z Proposed Fragment Formula Loss Predicted Relative Abundance
227/229Molecular Ion[C₁₁H₁₂ClNS]⁺-Moderate
212/214[M - CH₃]⁺[C₁₀H₉ClNS]⁺•CH₃High
177[M - CH₃ - Cl]⁺[C₁₀H₉NS]⁺•CH₃, •ClModerate
149[C₉H₇S]⁺•CH₃, •Cl, HCNLow
135Benzothiazole cation[C₇H₅NS]⁺C₄H₇ClLow

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Comparative Analysis

The predicted fragmentation pattern of this compound can be compared with other substituted benzothiazoles. For instance, studies on various substituted benzothiazoles have shown that fragmentation is highly dependent on the nature and position of the substituent.[5][6] In many cases, fragmentation pathways that lead to the formation of a stable benzothiazole cation (m/z 135) are observed.[5] The presence of the tert-butyl group at the 6-position is expected to dominate the initial fragmentation, making the loss of a methyl radical the most favorable initial step, a characteristic feature of tert-butylated aromatics.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary to achieve optimal chromatographic separation and mass spectral quality.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M This compound (m/z 227/229) M_ion [C₁₁H₁₂ClNS]⁺ Molecular Ion (m/z 227/229) M->M_ion Ionization (EI) F1 [M - CH₃]⁺ (m/z 212/214) M_ion->F1 - •CH₃ F2 [M - CH₃ - Cl]⁺ (m/z 177) F1->F2 - •Cl F3 [C₉H₇S]⁺ (m/z 149) F2->F3 - HCN

Caption: Proposed fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive nature of this analysis underscores the importance of empirical data for confirmation. Researchers are encouraged to use this guide as a reference for interpreting experimental mass spectra of this and similar molecules.

References

Comparative Crystallographic Analysis of 6-Tert-butyl-2-chloro-1,3-benzothiazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of benzothiazole, focusing on structures containing tert-butyl and chloro substitutions. While the specific crystallographic data for 6-Tert-butyl-2-chloro-1,3-benzothiazole was not found in the available literature, this guide presents data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The information is intended for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of benzothiazole derivatives. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor
tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamateC₁₉H₂₇N₃O₃SOrthorhombicPbca14.068(3)20.942(4)26.515(5)9090907812(3)160.055
Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylateC₁₅H₁₈N₂O₄STriclinicP-16.3026(13)10.791(2)11.909(2)80.58(3)86.61(3)81.57(3)789.9(3)20.088
1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazineC₇H₆ClN₃SOrthorhombicP2₁2₁2₁13.0225(13)5.7767(6)21.708(2)9090901633.0(3)8-
4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]C₁₆H₂₂ClNSMonoclinicP2₁/c15.2810(18)8.9830(8)11.8750(13)90109.580(3)901535.8(3)40.052

Experimental Protocols

The methodologies for synthesis and X-ray crystallographic analysis are crucial for reproducing and building upon existing research. Below are generalized experimental protocols based on the procedures described for the compared benzothiazole derivatives.

Synthesis and Crystallization

The synthesis of the benzothiazole derivatives typically involves multi-step reactions. For instance, the synthesis of 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] was achieved by refluxing a mixture of 2-amino-4-chlorothiophenol and 4-tert-butylcyclohexanone in absolute ethanol.[1] Single crystals suitable for X-ray diffraction are often obtained by slow evaporation or recrystallization from an appropriate solvent, such as ethanol.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the analyzed compounds were collected using diffractometers equipped with CCD area detectors, such as a Rigaku Saturn 724 or a Bruker Kappa APEXII.[1][2][3] Mo Kα radiation (λ = 0.71073 Å) is commonly used as the X-ray source.[1][2][3][4] Data collection is typically performed at low temperatures (e.g., 100 K or 113 K) to minimize thermal vibrations.[2][5]

The collected diffraction data are processed for cell refinement and data reduction. Absorption corrections are applied using methods like multi-scan (SADABS) or numerical (NUMABS).[1][3] The crystal structures are solved by direct methods and refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2] The final structural models are validated using software like SHELXL and PLATON.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography of benzothiazole derivatives, from synthesis to structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection Diffractometer data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF Output

Caption: A generalized workflow for X-ray crystallography of small molecules.

References

A Comparative Analysis of 6-Tert-butyl-2-chloro-1,3-benzothiazole and Other DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[1][2] This guide will delve into the quantitative data of various inhibitors, detail the experimental protocols used to assess their efficacy, and visualize the underlying molecular pathways and experimental workflows.

Data Presentation: A Quantitative Comparison of DNA Gyrase Inhibitors

The inhibitory potential of different compounds against DNA gyrase is typically quantified by their half-maximal inhibitory concentration (IC50) and their antibacterial efficacy by the minimum inhibitory concentration (MIC). The following tables summarize these values for representative compounds from different classes of DNA gyrase inhibitors.

Table 1: Inhibitory Activity (IC50) against DNA Gyrase

Compound ClassCompoundTarget EnzymeIC50 (µM)Reference
Benzothiazole Derivative Compound 1 E. coli DNA Gyrase0.038[3]
Compound 27 E. coli DNA GyraseN/A[3]
S. aureus DNA GyraseN/A[3]
Digallic AcidE. coli DNA Gyrase2[4]
Fluoroquinolone CiprofloxacinN. gonorrhoeae WT Gyrase0.39[1]
F. novicida WT Gyrase~2.5[5]
MoxifloxacinM. tuberculosis DNA GyraseN/A[2]
Aminocoumarin NovobiocinE. coli DNA Gyrase~0.48[6]
S. aureus DNA Gyrase0.006[7]
ClorobiocinS. aureus DNA Gyrase0.006[7]
Coumermycin A1S. aureus DNA Gyrase0.006[7]

Table 2: Minimum Inhibitory Concentration (MIC) of DNA Gyrase Inhibitors

Compound ClassCompoundBacterial StrainMIC (µg/mL)Reference
Benzothiazole Derivative Compound 9 E. coli (efflux-defective)≤ 8[8]
Compound 12 A. baumannii8[8]
Fluoroquinolone CiprofloxacinP. mirabilis (susceptible)< 0.5[9]
P. mirabilis (resistant)4 to >128[9]
LevofloxacinP. mirabilis (susceptible)N/A[9]
Aminocoumarin NovobiocinS. aureus ATCC 29213N/A[7]
ClorobiocinS. aureus ATCC 29213N/A[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound dissolved in DMSO

  • Sterile water

  • 2X Stop Buffer (e.g., 2% SDS, 20 mM EDTA, 0.05% bromophenol blue, 10% glycerol)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water on ice.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test compound at various concentrations to the respective tubes. A control with DMSO alone should be included.

  • Initiate the reaction by adding a specific unit of DNA gyrase to each tube.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the 2X stop buffer.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA stain and visualize under UV light. The amount of supercoiled DNA is inversely proportional to the inhibitor's activity.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction. Aminocoumarins are known to inhibit this specific activity.[10]

Materials:

  • E. coli DNA Gyrase

  • Linear pBR322 DNA

  • 5X ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • NADH solution

  • Test compound dissolved in DMSO

Procedure:

  • In a 96-well plate, prepare an assay mix containing the assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH.

  • Add the test compound at various concentrations to the wells. Include appropriate positive (no inhibitor) and negative (no gyrase) controls.

  • Add DNA gyrase to all wells except the negative control.

  • Pre-incubate the plate at 25°C or 37°C and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity of the gyrase.

Mandatory Visualizations

DNA Gyrase Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of DNA gyrase and the points of inhibition by different classes of antibiotics.

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitors Gyrase_DNA Gyrase binds G-segment DNA ATP_Binding ATP binds to GyrB Gyrase_DNA->ATP_Binding T_Segment_Capture T-segment DNA is captured ATP_Binding->T_Segment_Capture G_Segment_Cleavage G-segment is cleaved T_Segment_Capture->G_Segment_Cleavage Strand_Passage T-segment passes through the break G_Segment_Cleavage->Strand_Passage G_Segment_Ligation G-segment is religated Strand_Passage->G_Segment_Ligation T_Segment_Release T-segment is released G_Segment_Ligation->T_Segment_Release ATP_Hydrolysis ATP is hydrolyzed T_Segment_Release->ATP_Hydrolysis ATP_Hydrolysis->Gyrase_DNA Cycle repeats Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->G_Segment_Cleavage Trap cleavage complex Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->ATP_Binding Inhibit ATPase activity Benzothiazoles Benzothiazoles Benzothiazoles->ATP_Binding Inhibit ATPase activity Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Screen High-Throughput Screening (e.g., Fluorescence-based assay) Compound_Library->Primary_Screen Hit_Identification Identification of 'Hits' Primary_Screen->Hit_Identification IC50_Determination IC50 Determination (Supercoiling Assay) Hit_Identification->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (ATPase Assay, Cleavage Assay) IC50_Determination->Mechanism_of_Action Antibacterial_Activity Antibacterial Activity (MIC Determination) Mechanism_of_Action->Antibacterial_Activity SAR_Studies Structure-Activity Relationship (SAR) Antibacterial_Activity->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate Inhibitor_Classes cluster_gyrA GyrA Subunit (Cleavage-Reunion) cluster_gyrB GyrB Subunit (ATPase Activity) DNA_Gyrase DNA Gyrase (A2B2) cluster_gyrA cluster_gyrA DNA_Gyrase->cluster_gyrA cluster_gyrB cluster_gyrB DNA_Gyrase->cluster_gyrB Fluoroquinolones Fluoroquinolones Aminocoumarins Aminocoumarins Benzothiazoles Benzothiazoles

References

Unveiling the Antimicrobial Potency of Substituted Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial activity of various substituted benzothiazole derivatives against a range of microbial strains reveals their potential as promising therapeutic agents. This guide synthesizes experimental data from multiple studies, offering a comparative analysis of their efficacy, detailed experimental protocols for reproducibility, and visualizations of key experimental processes.

Benzothiazole, a heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Researchers have extensively explored the antimicrobial properties of substituted benzothiazoles, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][4] The antimicrobial action is often attributed to the structural features of these compounds, with different substitutions on the benzothiazole ring influencing their potency and spectrum of activity.[4][5][6]

Comparative Antimicrobial Activity

The efficacy of substituted benzothiazoles has been quantified using standard antimicrobial testing methods, primarily by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antimicrobial activity of different derivatives against selected microbial strains.

Antibacterial Activity of Substituted Benzothiazoles
Compound/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Benzothiazole-Thiazole Hybrid 4b E. coli3.90-15.63-[5]
Benzothiazole-Thiazole Hybrid 4b S. aureus3.90-15.63-[5]
Benzothiazole-Thiazole Hybrid 4c (p-Cl)Various bacteria3.90-15.63Strong[5]
Benzothiazole-Thiazole Hybrid 4d (p-Br)Various bacteria3.90-15.63Strong[5]
Benzothiazole Derivative 3 E. coli25-100-[4]
Benzothiazole Derivative 3 S. aureus50-200-[4]
Benzothiazole Derivative 4 E. coli25-100-[4]
Benzothiazole Derivative 4 S. aureus50-200-[4]
Benzothiazolopyrimidine-Thiazole 8c E. coli<29-[7]
Benzothiazolopyrimidine-Thiazole 8b S. aureus<40-[7]
Benzothiazole Derivative A1 E. coli-19[8]
Benzothiazole Derivative A1 S. aureus-21[8]
Benzothiazole Derivative A2 E. coli-21[8]
Benzothiazole Derivative A2 S. aureus-21[8]
Benzothiazole Derivative A9 E. coli--[8]
Benzothiazole Derivative A9 S. aureus--[8]
Benzothiazole-piperazine sulfonamide 144a-c Various bacteria2.34-18.75-[6]

Note: "-" indicates that the data was not provided in the cited source.

Antifungal Activity of Substituted Benzothiazoles
Compound/DerivativeFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Benzothiazole Derivative 3 C. albicans25-[4]
Benzothiazole Derivative 4 C. albicans-Moderate[4]
Benzothiazole Derivative 10 C. albicans100Moderate[4]
Benzothiazole Derivative 12 C. albicans-Moderate[4]
Benzothiazole-Thiazole Hybrid 4b C. albicans3.90-15.63-[5]
Pyrido[2,1-b]benzo[d]thiazole Derivative 6 C. albicans125Moderate[9][10]
Benzothiazole Derivative A1 A. niger-20[8]
Benzothiazole Derivative A1 C. albicans-19[8]
Benzothiazole Derivative A2 A. niger-23[8]
Benzothiazole Derivative A2 C. albicans-21[8]
Benzothiazole Derivative A4 A. niger-24[8]
Benzothiazole Derivative A4 C. albicans-20[8]
Benzothiazole Derivative A6 A. niger--[8]
Benzothiazole Derivative A6 C. albicans--[8]
Benzothiazole Derivative A9 A. niger--[8]
Benzothiazole Derivative A9 C. albicans--[8]

Note: "-" indicates that the data was not provided in the cited source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activities of substituted benzothiazoles.

Synthesis of Benzothiazole Derivatives

A common synthetic route for novel benzothiazole derivatives involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of benzothiazole-thiazole hybrids.[5]

synthesis_workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Final Product Formation start Starting Materials (e.g., 2-amino-6-substituted-benzothiazole) intermediate Intermediate Product start->intermediate Reaction reagent1 Reagent A (e.g., Chloroacetyl chloride) reagent1->intermediate cyclization Cyclization intermediate->cyclization reagent2 Reagent B (e.g., Thiourea) reagent2->cyclization final_product Substituted Benzothiazole-Thiazole Hybrid cyclization->final_product Condensation reagent3 Reagent C (e.g., Substituted aldehyde) reagent3->final_product

Caption: Generalized synthetic workflow for benzothiazole-thiazole hybrids.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar diffusion method (cup plate or disc diffusion) and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Agar Diffusion Method (Cup Plate/Disc Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

agar_diffusion_workflow prep_agar Prepare and sterilize nutrient agar plates. inoculate Inoculate the agar surface with a standardized microbial suspension. prep_agar->inoculate apply_compound Apply the test compound to a well or a sterile disc on the agar. inoculate->apply_compound incubate Incubate the plates under appropriate conditions (e.g., 37°C for 24-48h). apply_compound->incubate measure_zone Measure the diameter of the zone of inhibition around the well/disc. incubate->measure_zone

Caption: Workflow for the agar diffusion method of antimicrobial testing.

Protocol Details:

  • Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.[8]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly spread over the agar surface.[11]

  • Compound Application: A sterile cork borer is used to create wells in the agar, into which a known concentration of the dissolved test compound is added. Alternatively, sterile paper discs impregnated with the test compound are placed on the agar surface.[2][8]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[8]

  • Data Analysis: The diameter of the clear zone around the well or disc, where microbial growth is inhibited, is measured in millimeters.[2]

2. Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

mic_workflow serial_dilution Perform serial two-fold dilutions of the test compound in broth media. inoculate_wells Inoculate each well with a standardized microbial suspension. serial_dilution->inoculate_wells incubate_plate Incubate the microplate under appropriate conditions. inoculate_wells->incubate_plate observe_growth Visually inspect for microbial growth (turbidity). incubate_plate->observe_growth determine_mic The lowest concentration with no visible growth is the MIC. observe_growth->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[7]

  • Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.

  • Controls: Positive (microorganism and broth) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is often used as a reference.[5][8]

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][7]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of the substituents on the benzothiazole ring system. Several studies have highlighted that the presence of electron-withdrawing groups, such as nitro and halogens, can enhance antimicrobial activity.[5] The electronic factors of the substituents on the benzothiazole ring play a crucial role in the biological activity of these compounds.[3] For instance, some studies have shown that specific substitutions at the C-2 and C-6 positions of the benzothiazole scaffold are critical for potent antimicrobial effects.[12] Further research into the structure-activity relationship is essential for the rational design of more effective benzothiazole-based antimicrobial agents.

References

Benchmarking 6-Tert-butyl-2-chloro-1,3-benzothiazole Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the exploration of novel chemical scaffolds with potential antibacterial activity is a critical endeavor.[1][2] This guide provides a comparative analysis of the antimicrobial potential of 6-Tert-butyl-2-chloro-1,3-benzothiazole, benchmarked against established antibiotics. While specific experimental data for this particular derivative is not yet publicly available, this document synthesizes the wealth of research on the broader benzothiazole class of compounds, offering a predictive framework for its potential efficacy and mechanism of action.

The benzothiazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The antimicrobial efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the core ring structure.[1][4]

Comparative Antimicrobial Activity of Benzothiazole Derivatives

The following tables summarize the reported antimicrobial activities of various benzothiazole derivatives against common bacterial strains, juxtaposed with the performance of standard antibiotics. This data, gathered from multiple studies, illustrates the potential of the benzothiazole scaffold as a source of new antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
Benzothiazole Derivative A 25-20025-200[3]
Benzothiazole Derivative B Moderate ActivityModerate Activity[3]
Ciprofloxacin 0.25-10.125-0.5Standard Reference
Ampicillin 0.25-20.125-1Standard Reference

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Benzothiazole Derivative A 25-100Not Reported[3]
Benzothiazole Derivative C 15.6215.62[1]
Ciprofloxacin 0.015-0.1250.25-1Standard Reference
Gentamicin 0.5-21-4Standard Reference

Potential Mechanisms of Action

Research into benzothiazole derivatives suggests several potential mechanisms for their antibacterial action. These compounds have been shown to inhibit essential bacterial enzymes, disrupting critical cellular processes.[1][2]

A key target for many benzothiazole derivatives is DNA gyrase , a type II topoisomerase that is crucial for DNA replication, repair, and recombination in bacteria.[1] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Other potential targets include enzymes involved in metabolic pathways, such as dihydroorotase .[2][3]

G Potential Signaling Pathway Inhibition by Benzothiazole Derivatives cluster_0 Bacterial Cell Benzothiazole_Derivative This compound (and other derivatives) DNA_Gyrase DNA Gyrase Benzothiazole_Derivative->DNA_Gyrase Inhibition Dihydroorotase Dihydroorotase Benzothiazole_Derivative->Dihydroorotase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Dihydroorotase->Pyrimidine_Biosynthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Pyrimidine_Biosynthesis->Cell_Death Disruption leads to

Caption: Potential mechanisms of antibacterial action for benzothiazole derivatives.

Experimental Protocols for Antimicrobial Benchmarking

To rigorously evaluate the antimicrobial efficacy of this compound, a series of standardized in vitro assays should be conducted. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically around 5 x 10^5 CFU/mL.[7]

  • Serial Dilution of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.[8][9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7] Control wells containing only broth, broth with bacteria (positive control), and broth with the test compound (sterility control) are also included.[6]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6][9]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]

G Experimental Workflow for MIC Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10][11]

Protocol:

  • Perform MIC Assay: The MBC test is performed as a follow-up to the MIC assay.

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC plate is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).[12]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[11][12]

Disk Diffusion (Zone of Inhibition) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of no growth around a disk impregnated with the compound.[13][14][15]

Protocol:

  • Prepare Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.[13][16]

  • Apply Disks: Sterile paper disks are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar plate.[13][17] A blank disk (control) and disks with standard antibiotics are also applied.[13]

  • Incubation: The plates are incubated at 37°C for 16-18 hours.[13]

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each disk.[15][17] A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[14][15]

G Logical Flow of Antimicrobial Susceptibility Testing Start Start Screening Initial Screening (e.g., Zone of Inhibition) Start->Screening Quantitative_Analysis Quantitative Analysis (MIC Assay) Screening->Quantitative_Analysis If Active Bactericidal_Activity Determine Bactericidal vs. Bacteriostatic (MBC Assay) Quantitative_Analysis->Bactericidal_Activity Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Bactericidal_Activity->Mechanism_of_Action End End Mechanism_of_Action->End

Caption: A logical progression for evaluating a novel antimicrobial compound.

References

A Structural Comparison of 2-Chlorobenzothiazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 2-chlorobenzothiazole analogs, supported by experimental data from multiple studies. This document outlines their synthesis, biological activities, and underlying mechanisms of action, offering insights into their potential as therapeutic agents.

The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry due to its wide array of biological activities. The introduction of a chlorine atom at the 2-position of the benzothiazole ring, creating 2-chlorobenzothiazole, serves as a versatile starting point for the synthesis of a diverse range of analogs with potential therapeutic applications. These derivatives have demonstrated significant promise as anticancer, antimicrobial, and antifungal agents. This guide delves into a structural comparison of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Comparative Analysis of Biological Activity

The biological efficacy of 2-chlorobenzothiazole analogs is significantly influenced by the nature of the substituent at the 2-position. The following tables summarize the in vitro anticancer and antimicrobial activities of selected analogs, compiled from various research findings.

Anticancer Activity of 2-Chlorobenzothiazole Analogs

The anticancer potential of 2-chlorobenzothiazole derivatives has been evaluated against various human cancer cell lines. The growth inhibitory effects are commonly quantified by GI50 values, which represent the concentration required to inhibit cell growth by 50%.

Compound IDSubstitution at 2-positionCancer Cell LineGI50 (µM)Reference
1 DichlorophenylNon-small cell lung cancer (HOP-92)0.0718[1]
1 DichlorophenylVarious (9 cell lines)0.0718 - 1.60[1]
2 Substituted methoxybenzamide--[1]
3 Substituted chloromethylbenzamide--[1]

Note: A lower GI50 value indicates higher potency.

Structure-activity relationship (SAR) studies suggest that the presence of multiple chlorine atoms, as seen in the dichlorophenyl derivative, can significantly enhance anticancer activity.[1] The introduction of methoxy and chloromethyl functionalities has also been shown to increase the anticancer potential of these analogs.[1]

Antimicrobial and Antifungal Activity of 2-Chlorobenzothiazole Analogs

Several 2-chlorobenzothiazole derivatives have been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of the compound that prevents visible growth of the microorganism.

Compound IDSubstitution at 2-positionMicroorganismMIC (µg/mL)Reference
A1 N-benzothiazol-2-yl)-2-chloroacetamide derivativeBacillus subtilis-[2]
A2 N-benzothiazol-2-yl)-2-chloroacetamide derivativeBacillus subtilis-[2]
B1 N-3-chloropropyl-benzothiazole-2-amine derivativeBacillus subtilis-[2]
- Triazolo-thiadiazole derivativesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum12.5 - 100
- Oxadiazole derivativesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum12.5 - 100

Note: A lower MIC value indicates greater antimicrobial/antifungal potency. Specific MIC values for compounds A1, A2, and B1 were not provided in the source as direct numerical values but were compared to a standard drug.

The antimicrobial and antifungal activity of these analogs is influenced by the heterocyclic moieties attached to the benzothiazole core. For instance, derivatives incorporating triazolo-thiadiazole and oxadiazole rings have demonstrated moderate to good inhibition against a range of bacteria and fungi.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis of 2-chlorobenzothiazole analogs and the key biological assays used to evaluate their performance.

General Synthesis of 2-Substituted-6-chlorobenzothiazole Derivatives

A common synthetic route to generate a library of 2-substituted-6-chlorobenzothiazole analogs involves a multi-step process starting from 2-amino-6-chlorobenzothiazole.

Step 1: Synthesis of Ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate

  • Dissolve 0.01 mole of 6-chloro-2-aminobenzothiazole in 30 mL of dry acetone.

  • Add 0.01 mole of ethyl chloroacetate and 0.01 mole of freshly fused potassium carbonate.

  • Reflux the mixture on an oil bath at 120-140°C for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • After completion, filter the reaction mixture and evaporate the solvent to obtain the crude product.

Step 2: Synthesis of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide

  • Take 0.01 mole of the product from Step 1 and add 0.015 mole of 99% hydrazine hydrate in 25 mL of absolute ethanol.

  • Reflux the mixture on a steam bath for 16-18 hours.[3]

  • Remove the solvent under reduced pressure and cool the mixture.

  • Filter the precipitated product, wash with cold water, and dry. The product can be purified by recrystallization from ethanol.[3]

Step 3: Synthesis of 6-chloro-2-(benzo[d]thiazol-2-ylamino)-N'-arylidene acetohydrazides

  • Mix equimolar amounts (0.01 mole) of the acetohydrazide from Step 2 and an appropriate aromatic aldehyde in 25 mL of ethanol containing 2-3 drops of glacial acetic acid.

  • Reflux the mixture on a water bath for 3-4 hours.[3]

  • Distill off the solvent under reduced pressure and pour the residue into ice-cold water to precipitate the product.

  • Filter, wash with cold water, and dry the product. Recrystallization from ethanol can be performed for purification.[3]

Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Plating: Seed cells into 96-well microtiter plates at an appropriate density and incubate under standard conditions.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4][5]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[4][5] Allow the plates to air dry.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4][6]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4][6] Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for at least 5-10 minutes to solubilize the protein-bound dye.[5][6]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[5][7] The percentage growth inhibition is calculated based on the absorbance values of treated versus untreated cells.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The microbroth dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Visualizing the Mechanism of Action

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 2-chlorobenzothiazole analogs.

G Experimental Workflow A 2-Amino-6-chlorobenzothiazole (Starting Material) B Synthesis of Analogs (Multi-step reactions) A->B C Structural Characterization (NMR, IR, Mass Spec) B->C D Biological Screening B->D E Anticancer Assays (e.g., SRB Assay) D->E F Antimicrobial Assays (e.g., MIC Determination) D->F G Data Analysis (GI50, MIC calculation) E->G F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and biological screening of 2-chlorobenzothiazole analogs.

Key Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives have been reported to interfere with critical signaling pathways that are often dysregulated in cancer, such as the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways. The following diagram depicts the interconnectedness of these pathways and potential points of inhibition by 2-chlorobenzothiazole analogs.

G Signaling Pathways in Cancer cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 2-Chlorobenzothiazole Analog Inhibitor->JAK Inhibitor->PI3K Inhibitor->ERK

Caption: Interconnected signaling pathways potentially targeted by 2-chlorobenzothiazole analogs in cancer cells.

References

Validating In Vitro Activity of 6-Tert-butyl-2-chloro-1,3-benzothiazole: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the biological activity of novel compounds like 6-Tert-butyl-2-chloro-1,3-benzothiazole, the selection and validation of appropriate in vitro assays are critical first steps. While specific data for this particular benzothiazole derivative is not extensively published, this guide provides a comparative overview of standard in vitro assays used to characterize the activity of benzothiazole compounds, supported by established experimental protocols. This information can be adapted to validate the potential antimicrobial, enzyme inhibitory, or cytotoxic effects of this compound and other similar molecules.

Comparison of Key In Vitro Assay Methodologies

The choice of in vitro assay depends on the hypothesized activity of the test compound. For novel benzothiazole derivatives, initial screening often focuses on antimicrobial and cytotoxic effects, followed by more specific enzyme inhibition assays to elucidate the mechanism of action.

Assay TypePrincipleKey Performance MetricsThroughputAdvantagesLimitations
Antimicrobial Susceptibility Testing
Broth MicrodilutionTwo-fold serial dilution of the compound in a liquid growth medium to determine the minimum concentration that inhibits microbial growth.[1]Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)HighQuantitative MIC and MBC values, suitable for large-scale screening.[2]Can be labor-intensive, results can be influenced by media composition.
Agar Disk DiffusionA paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition is measured.[1]Zone of Inhibition (mm)HighSimple, cost-effective, and allows for simultaneous testing of multiple compounds.[3]Provides qualitative or semi-quantitative results, less precise than dilution methods.[2]
Enzyme Inhibition Assays
SpectrophotometricMeasures the change in absorbance of a substrate or product over time in the presence and absence of the inhibitor.[4]IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)Medium to HighProvides quantitative data on enzyme kinetics and inhibition mechanisms, widely applicable.[4]Requires a purified enzyme and a suitable substrate that undergoes a measurable colorimetric or fluorometric change.[5]
Fluorescence-BasedMeasures changes in fluorescence intensity or polarization upon inhibitor binding or modulation of enzyme activity.IC50, KiHighHigh sensitivity, suitable for high-throughput screening (HTS).Potential for interference from fluorescent compounds.
Cytotoxicity Assays
MTT AssayMeasures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.CC50 (half-maximal cytotoxic concentration)HighColorimetric, sensitive, and well-established.[6]Can be affected by compounds that interfere with mitochondrial respiration.
Trypan Blue ExclusionViable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[7]Percentage of viable cellsLowSimple, direct measure of cell membrane integrity.[7]Manual counting can be subjective and time-consuming.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are generalized protocols for the key experiments mentioned above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[8]

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.[1]

  • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Enzyme Inhibition Assay: Spectrophotometric Method

This protocol can be adapted for various enzymes, such as DNA gyrase, which is a known target for some benzothiazole derivatives.[9][10]

Materials:

  • Purified enzyme (e.g., E. coli DNA gyrase)

  • Substrate (e.g., relaxed plasmid DNA)

  • Test inhibitor (e.g., this compound)

  • Positive control inhibitor (e.g., Novobiocin for DNA gyrase)[11][12]

  • Assay buffer

  • ATP and MgCl2 (if required by the enzyme)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme, and any necessary cofactors.

  • Add varying concentrations of the test inhibitor or positive control to the wells.

  • Pre-incubate the enzyme with the inhibitor for a specific period.[4]

  • Initiate the enzymatic reaction by adding the substrate.[4]

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay: MTT Assay

This assay assesses the effect of a compound on the viability of cultured mammalian cells.[6]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the CC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock Solution (this compound) D Serial Dilution of Compound A->D B Cell Culture / Microbial Inoculum E Incubation with Cells / Microbes / Enzyme B->E C Assay Reagents & Buffers C->E D->E F Addition of Detection Reagent (e.g., MTT, Substrate) E->F G Data Acquisition (Spectrophotometry / Microscopy) F->G H Calculation of Parameters (MIC, IC50, CC50) G->H I Comparative Analysis & Validation H->I

Caption: General experimental workflow for in vitro assay validation.

Signaling_Pathway cluster_pathway Hypothetical DNA Gyrase Inhibition Pathway Compound This compound Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibits ATPase activity DNA_supercoiling DNA Supercoiling Gyrase->DNA_supercoiling Catalyzes ATP ATP ATP->Gyrase Replication DNA Replication & Transcription DNA_supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

Caption: Hypothetical signaling pathway of DNA gyrase inhibition.

References

A Comparative Guide to the Cross-Reactivity of 6-Tert-butyl-2-chloro-1,3-benzothiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity potential of 6-Tert-butyl-2-chloro-1,3-benzothiazole. Due to a lack of specific cross-reactivity studies for this particular compound in publicly available literature, this guide establishes a framework for comparison by examining the cross-reactivity of structurally related benzothiazole derivatives. Furthermore, it details standard experimental protocols crucial for assessing the cross-reactivity of novel small molecules.

Introduction to Benzothiazoles

Benzothiazole is a heterocyclic compound that forms the core structure of numerous biologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The planar structure and the presence of nitrogen and sulfur atoms allow benzothiazole-based compounds to interact with various biological targets.[5] Given the therapeutic importance of this scaffold, understanding the potential for cross-reactivity with other structurally similar endogenous or exogenous compounds is critical in drug development to mitigate off-target effects.[7][8]

Cross-Reactivity Profile of Benzothiazole Analogs

While specific data for this compound is unavailable, studies on other benzothiazole derivatives provide insights into their cross-reactivity, particularly in the context of enzyme inhibition. A notable example is the interaction of benzothiazole-containing compounds with firefly luciferase (FLuc), an enzyme widely used in reporter gene assays.[9][10]

Many small molecules with a benzothiazole core have been identified as inhibitors of FLuc.[9][10] This inhibition can lead to false positives or negatives in high-throughput screening campaigns.[10] The cross-reactivity of these compounds is often evaluated against other luciferases, such as Renilla luciferase (RLuc), which is structurally different and ATP-independent.[9]

Table 1: Comparative Inhibition of Luciferases by Benzothiazole Analogs

Compound ClassTarget EnzymeAlternative Enzyme (for cross-reactivity)Observed Cross-ReactivityReference
Simple BenzothiazolesFirefly Luciferase (FLuc)Renilla Luciferase (RLuc)Generally low, RLuc is less susceptible to inhibition by FLuc inhibitors.[9][9]
IsoflavonoidsFirefly Luciferase (FLuc)Renilla Luciferase (RLuc)No inhibition of RLuc was observed for the 11 isoflavonoids tested.[9][9]
Multis-ubstrate Adduct InhibitorsFirefly Luciferase (FLuc)Not specifiedCan compete with both D-luciferin and ATP.[9][9]

The data suggests that while benzothiazole derivatives can be potent inhibitors of FLuc, their cross-reactivity with RLuc is often minimal. This highlights the specificity that can be achieved even within a class of structurally related enzymes. Molecular docking studies have indicated that these compounds often interact with the D-luciferin binding pocket of FLuc.[9]

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of a novel compound like this compound, several robust in vitro assays can be employed.[11][12] The choice of assay depends on the biological context and the nature of the target.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive immunoassay used to measure the concentration of an antigen in a sample.[13][14][15] It can be adapted to assess the cross-reactivity of small molecules (haptens) by determining their ability to compete with a labeled antigen for antibody binding.[16]

Protocol Outline: [13][14][15][17]

  • Coating: Microtiter plate wells are coated with a capture antibody specific to the target molecule.

  • Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The test compound (e.g., this compound) is pre-incubated with a known concentration of a labeled version of the target antigen. This mixture is then added to the coated wells.

  • Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound molecules.

  • Detection: A substrate is added that reacts with the enzyme on the labeled antigen to produce a measurable signal. The signal intensity is inversely proportional to the concentration of the test compound.

  • Analysis: The cross-reactivity is calculated by comparing the concentration of the test compound required to inhibit the signal by 50% (IC50) to the IC50 of the target antigen.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[18][19][20] It is a powerful tool for screening small molecules and assessing their binding specificity and cross-reactivity.[21][22]

Protocol Outline: [18][20][22]

  • Immobilization: A target protein is immobilized on the surface of a sensor chip.

  • Injection: A solution containing the test compound is flowed over the sensor surface.

  • Binding Measurement: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal.

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the compound.

  • Regeneration: The sensor surface is regenerated to remove the bound compound, allowing for subsequent experiments.

  • Analysis: By testing a panel of related and unrelated proteins, the specificity and cross-reactivity of the compound can be determined from the binding responses.

3. Tissue Cross-Reactivity (TCR) Studies

For therapeutic candidates, TCR studies are a crucial preclinical safety assessment to identify off-target binding in various tissues.[8][23][24][25] These studies are typically performed using immunohistochemistry (IHC) on a panel of frozen human tissues.[23][24]

Protocol Outline: [8][23][24]

  • Method Development: An IHC staining protocol is developed and validated using positive and negative control tissues.

  • Tissue Screening: The test compound (often a labeled antibody or biologic) is applied to a comprehensive panel of snap-frozen human tissues at two different concentrations.

  • Controls: A negative control (isotype antibody) is used to assess non-specific staining.

  • Evaluation: Stained tissues are evaluated by a pathologist to identify any on-target or off-target binding.

Visualization of Experimental Workflows and Pathways

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Capture Antibody p2 Block Wells p1->p2 a1 Mix Test Compound with Labeled Antigen a2 Add Mixture to Wells a1->a2 a3 Incubate a2->a3 d1 Wash Wells a3->d1 d2 Add Substrate d1->d2 d3 Measure Signal d2->d3

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Diagram 2: Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Test Compound (Analyte) immobilize->inject associate Association Phase (Measure Binding) inject->associate dissociate Dissociation Phase (Measure Unbinding) associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate analyze Analyze Sensorgram Data (Kinetics & Affinity) regenerate->analyze end End analyze->end

Caption: General workflow for an SPR-based cross-reactivity assessment.

Diagram 3: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Benzothiazole Benzothiazole Derivative Benzothiazole->Kinase1 Inhibition

Caption: Potential mechanism of action for a benzothiazole derivative.

Conclusion

While direct cross-reactivity data for this compound is not currently available, the information on related benzothiazole compounds suggests that this class of molecules can exhibit specific interactions with biological targets. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the cross-reactivity profile of this and other novel small molecules. Such studies are indispensable for the successful development of safe and effective therapeutics.

References

A Spectroscopic Comparison of 6-tert-butyl-2-chloro-1,3-benzothiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-substituted benzothiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] The specific substitution pattern on the benzothiazole core can significantly influence the molecule's physicochemical and biological properties. This guide provides a comparative overview of the expected spectroscopic characteristics of positional isomers of 6-tert-butyl-2-chloro-1,3-benzothiazole. While direct experimental data for all isomers is not extensively available in the literature, this comparison is built upon established principles of spectroscopy and data from analogous substituted benzothiazoles.[3][4] The primary isomers considered here are the 4-tert-butyl, 5-tert-butyl, and 7-tert-butyl analogs, in addition to the parent 6-tert-butyl compound.

This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of these and similar compounds.

Expected Spectroscopic Characteristics

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the isomers of tert-butyl-2-chloro-1,3-benzothiazole. These values are estimations based on the analysis of similar compounds and the known effects of substituent positioning on spectroscopic readouts.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in ppm

Proton4-tert-butyl5-tert-butyl6-tert-butyl7-tert-butyl
tert-butyl (s, 9H)~1.4~1.35~1.38~1.45
H-5 (d)-~7.8~7.7~7.4
H-6 (dd)~7.3~7.3-~7.3
H-7 (d)~7.9~7.9~7.8-
Aromatic ProtonsMultiplets in the range of 7.0-8.0 ppm are expected for all isomers.[5]

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent like CDCl₃ or DMSO-d₆. Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in ppm

Carbon4-tert-butyl5-tert-butyl6-tert-butyl7-tert-butyl
C(CH₃)₃~31~31~31~32
C(CH₃)₃~35~35~35~36
C-2~152~152~152~153
C-4~149~122~125~135
C-5~120~148~121~124
C-6~125~123~147~126
C-7~121~120~119~140
C-3a~133~134~133~132
C-7a~150~151~150~149

Note: The chemical shifts of the quaternary carbons of the benzothiazole ring can vary. These are representative values.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching vibrations
C-H (tert-butyl)2960-2850Asymmetric and symmetric stretching
C=N (thiazole)1620-1580Stretching vibration[6]
C=C (aromatic)1580-1450Ring stretching vibrations
C-Cl800-600Stretching vibration
C-S700-600Stretching vibration

Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.[7]

Table 4: Expected Mass Spectrometry (MS) Data

IsomerMolecular FormulaExact MassKey Fragmentation Pattern
AllC₁₁H₁₂ClNS225.0430[M]⁺, [M-CH₃]⁺, [M-C(CH₃)₃]⁺, [M-Cl]⁺

Note: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS experiments will be crucial for distinguishing between isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: A thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.

    • Mass Range: m/z 50-500.

    • Fragmentation (MS/MS): If further structural information is needed, perform tandem mass spectrometry by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzothiazole isomers.

Spectroscopic_Workflow Isomer1 4-tert-butyl NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry (HRMS, MS/MS) Isomer1->MS Isomer2 5-tert-butyl Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 6-tert-butyl Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 7-tert-butyl Isomer4->NMR Isomer4->IR Isomer4->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for the spectroscopic analysis and comparison of benzothiazole isomers.

References

Safety Operating Guide

Proper Disposal of 6-Tert-butyl-2-chloro-1,3-benzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Ensuring the safe and compliant disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 6-Tert-butyl-2-chloro-1,3-benzothiazole, a halogenated organic compound. Adherence to these protocols is critical for protecting personnel, research integrity, and the environment.

All chemical waste, including this compound and its containers, must be managed as hazardous waste.[1] It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations may vary.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Spills must be contained and cleaned up immediately using an inert absorbent material.[2] All spill cleanup materials should be collected, placed in a sealed container, and disposed of as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation and collection.

  • Waste Identification and Segregation :

    • Identify this compound as a halogenated organic waste .[3]

    • This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[2][3][4]

  • Container Selection and Labeling :

    • Use only designated, leak-proof containers for halogenated organic waste.[4][5] These are often supplied by your institution's Environmental Health and Safety (EHS) department.

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[2][6]

    • List all constituents of the waste container, including this compound, on the hazardous waste tag.

  • Waste Accumulation :

    • Always add waste to the container in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Keep the waste container securely closed when not in use.[2][5][7]

    • Do not overfill the container; allow for adequate headspace to prevent spills and pressure buildup.

  • Storage and Pickup :

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[2][5]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • Contact your institution's EHS or hazardous waste management provider to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal start Begin Disposal Process waste_id Identify Waste as Halogenated Organic start->waste_id segregate Segregate from Non-Halogenated and other Waste Streams waste_id->segregate container Select Appropriate Waste Container segregate->container label_container Label with 'Hazardous Waste' and 'Halogenated Organic' container->label_container accumulate Add Waste in a Ventilated Area label_container->accumulate store Store in Designated Satellite Accumulation Area accumulate->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End of Process ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Tert-butyl-2-chloro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-Tert-butyl-2-chloro-1,3-benzothiazole

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust meet ANSI Z87.1 standards. Goggles are required for all handling, and a face shield should be worn over goggles when there is a splash hazard.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coatGloves should be inspected before use and changed frequently. A flame-resistant lab coat is recommended if working with flammable materials. For chemicals with special skin hazards, a flexible laminate glove under a heavy-duty outer glove is advised.[1]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when working outside of a chemical fume hood or if vapors, dust, or aerosols are likely to be generated.[2] Use a respirator with a particulate filter conforming to EN 143.[2]
Body Protection Full-length pants and closed-toe shoesStandard laboratory attire to protect against accidental spills.
Chemical Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.

Procedure Guideline
Handling Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid contact with skin and eyes by wearing the appropriate PPE.[4][5] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][6][7] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6][7] Seek medical attention if irritation persists.[2][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2][3][6][7]
Inhalation Move the individual to fresh air.[2][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[2][3][7] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][8] If the person is conscious, give them two glasses of water to drink.[3] Seek immediate medical attention.[3]
Spill Evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[5] For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[3][5] For major spills, control the source of the leak if possible and contain the spill.[5] Prevent the spill from entering drains or waterways.[3][4][5]
Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Type Disposal Protocol
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow it to enter drains or the environment.[3][4]
Contaminated Materials Any materials used to clean up spills (e.g., absorbent pads, gloves, clothing) should be collected in a sealed, labeled container and disposed of as hazardous waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for hazardous waste disposal. The empty container should then be disposed of in accordance with local regulations.

Operational Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure Chemical prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate disp_waste Collect Hazardous Waste handle_reaction->disp_waste cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_container Seal & Label Container disp_waste->disp_container disp_storage Store in Satellite Accumulation Area disp_container->disp_storage

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.